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  • Product: Indole, 5-acetyl-3-((dimethylamino)methyl)-
  • CAS: 54531-17-8

Core Science & Biosynthesis

Foundational

Pharmacological Properties and Synthesis of Indole, 5-acetyl-3-((dimethylamino)methyl)-: A Comprehensive Technical Guide

Executive Summary Indole, 5-acetyl-3-((dimethylamino)methyl)- (widely known in literature as 5-acetylgramine) is a highly potent, synthetically modified indole alkaloid[1]. By substituting the C5 position of the traditio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indole, 5-acetyl-3-((dimethylamino)methyl)- (widely known in literature as 5-acetylgramine) is a highly potent, synthetically modified indole alkaloid[1]. By substituting the C5 position of the traditional gramine framework with an electron-withdrawing acetyl group, the molecule undergoes a radical shift in its pharmacodynamic profile. While standard gramine derivatives primarily exhibit affinity for[2], the 5-acetyl modification pivots the molecule's affinity toward cholinergic and adrenergic networks. This whitepaper dissects the synthetic methodology, receptor kinetics, and self-validating experimental workflows required to study this unique compound.

Structural Chemistry and Mechanistic Rationale

The core scaffold of 5-acetylgramine consists of an indole ring bearing a tertiary amine (dimethylaminomethyl) at C3 and a ketone (acetyl) at C5.

  • The C3 Dimethylaminomethyl Group: This moiety is essential for interacting with the anionic aspartate residues in the binding pockets of aminergic G-protein-coupled receptors (GPCRs). Unlike the ethylamine chain found in tryptamines, the shorter methylamine bridge of gramine analogs restricts conformational flexibility, fundamentally altering [3].

  • The C5 Acetyl Group: In classic tryptamine pharmacology, electron-donating groups (e.g., 5-methoxy) enhance 5-HT receptor agonism. Conversely, the electron-withdrawing C5 acetyl group reduces the electron density of the indole π-system. This electronic perturbation diminishes classical 5-HT affinity while significantly enhancing interactions with ganglionic nicotinic acetylcholine receptors (nAChRs) and promoting competitive antagonism at muscarinic and adrenergic sites.

ReceptorModulation Ligand 5-Acetylgramine nAChR Ganglionic nAChR (DMPP-sensitive) Ligand->nAChR Positive Allosteric Modulation mAChR Muscarinic AChR (Smooth Muscle) Ligand->mAChR Competitive Blockade AR Adrenergic Receptors (Vascular) Ligand->AR Receptor Antagonism

Receptor modulation profile of 5-acetylgramine highlighting dual agonistic and antagonistic pathways.

Pharmacological Profile & Receptor Kinetics

In murine models, 5-acetylgramine demonstrates profound pharmacological activity at intravenous (I.V.) doses as low as 5.0 mg/kg[4]. Its receptor kinetics are characterized by a paradoxical dual-action mechanism:

  • Ganglionic nAChR Potentiation: 5-acetylgramine acts as a positive allosteric modulator (PAM) or synergistic agonist in the presence of DMPP (1,1-Dimethyl-4-phenylpiperazinium iodide), a selective ganglionic nicotinic agonist[4]. It amplifies the excitatory postsynaptic potentials in autonomic ganglia.

  • Muscarinic & Adrenergic Blockade: Simultaneously, the compound exhibits competitive antagonism at muscarinic acetylcholine receptors (mAChRs) and adrenergic receptors[4]. It effectively blunts the smooth muscle contraction typically induced by acetylcholine and the vasoconstriction induced by epinephrine.

Quantitative Data Summary

Table 1: Pharmacodynamic Profile of 5-Acetylgramine

Target SystemExogenous AgonistModulatory EffectPharmacological OutcomeEffective Dose Threshold
Ganglionic nAChRDMPPSynergistic PotentiationEnhanced ganglionic transmission≤ 5.0 mg/kg (I.V., Murine)
Muscarinic AChRAcetylcholineCompetitive BlockadeInhibition of smooth muscle spasmN/A (Dose-dependent)
AdrenergicEpinephrineCompetitive BlockadeInhibition of vasoconstrictionN/A (Dose-dependent)
5-HT ReceptorsSerotoninAttenuated AffinityReduced serotonergic signaling> 10.0 mg/kg (Estimated)

Experimental Workflows & Protocols

Protocol 1: Self-Validating Synthesis via Mannich Condensation

The synthesis of 5-acetylgramine relies on a regioselective Mannich reaction[4]. Causality Insight: The use of glacial acetic acid is critical. It serves as a solvent that readily dissolves the indole precursor, and it acts as an acid catalyst to protonate formaldehyde, driving the formation of the highly electrophilic iminium ion intermediate.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, combine 15.0 g of 5-acetylindole with 25 mL of glacial acetic acid[4].

  • Iminium Generation: Slowly add 17.0 g of 25% aqueous dimethylamine, followed by 7.55 g of 37% aqueous formaldehyde[4]. Causality: The order of addition prevents the premature polymerization of formaldehyde. The dimethylamine and formaldehyde react in situ to form the reactive iminium species.

  • Reflux & Condensation: Heat the mixture to reflux under continuous stirring for 2–4 hours. The electrophilic iminium ion attacks the electron-rich C3 position of the indole ring.

  • Acid-Base Phase Extraction (Self-Validation Step):

    • Cool the mixture and dilute with 100 mL of distilled water.

    • Wash the acidic aqueous layer with diethyl ether (3 x 50 mL). Causality: At low pH, 5-acetylgramine exists as a water-soluble ammonium salt. Ether extracts unreacted 5-acetylindole and non-basic impurities, validating the separation of the basic product.

    • Basify the aqueous layer with 3N NaOH to pH 10. The free base of 5-acetylgramine will precipitate out of solution.

  • Purification: Extract the free base with chloroform, dry over anhydrous sodium sulfate, and concentrate in vacuo. Recrystallize from a benzene/petroleum ether mixture to yield the purified product.

SynthesisWorkflow Step1 1. Reagent Mixing 5-Acetylindole + CH2O + HN(CH3)2 Step2 2. Acid Catalysis Glacial Acetic Acid (Reflux) Step1->Step2 Step3 3. Iminium Formation In-situ Electrophile Generation Step2->Step3 Step4 4. Electrophilic Substitution C3-Alkylation of Indole Step3->Step4 Step5 5. Isolation Acid-Base Extraction & Crystallization Step4->Step5

Step-by-step Mannich condensation workflow for the synthesis of 5-acetylgramine.

Protocol 2: Isolated Tissue Bath Validation of Receptor Blockade

To rigorously validate the anticholinergic and antiadrenergic properties without confounding cytotoxic effects, a self-validating organ bath assay is required.

Step-by-Step Methodology:

  • Tissue Preparation: Suspend a 2 cm segment of isolated guinea pig ileum (for ACh assays) or rat aortic ring (for epinephrine assays) in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Baseline Establishment: Apply a sub-maximal dose of Acetylcholine (1 µM) or Epinephrine (1 µM). Record the contractile response via an isometric force transducer. Wash the tissue and allow a 15-minute recovery.

  • Antagonist Incubation: Introduce 5-acetylgramine (10 µM) into the bath. Incubate for 20 minutes to allow equilibration at the receptor sites.

  • Challenge & Measurement: Re-apply the initial dose of Acetylcholine or Epinephrine. A significant reduction in contractile force confirms receptor blockade.

  • Viability Validation (Critical Step): Wash the tissue thoroughly. Apply 60 mM KCl to the bath. Causality: KCl induces contraction via direct membrane depolarization, completely bypassing GPCRs. If the tissue contracts robustly to KCl but remains unresponsive to ACh/Epinephrine, it proves that 5-acetylgramine is a specific receptor antagonist and not a general cellular toxin.

Conclusion

The pharmacological profile of 5-acetyl-3-((dimethylamino)methyl)indole presents a fascinating divergence from traditional tryptamine and gramine derivatives. By integrating an electron-withdrawing acetyl group at the C5 position, researchers can selectively attenuate 5-HT affinity while unlocking potent ganglionic potentiation and autonomic blockade. The self-validating protocols outlined herein ensure high-fidelity synthesis and rigorous functional characterization for future drug development applications.

References

  • PubChemLite - 5-acetylgramine (C13H16N2O) . PubChem / LCSB. URL:[Link]

  • Bioactivity-guided synthesis of gramine derivatives as new MT1 and 5-HT1A receptors agonists . Journal of Asian Natural Products Research. URL:[Link]

  • The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs . PubMed Central (PMC). URL:[Link]

  • Recreational Drug Manufacturing Guide (Archived Pharmacological Data) . Scribd. URL:[Link]

Sources

Exploratory

chemical structure and physical properties of 5-acetylgramine

An in-depth technical analysis of 5-acetylgramine requires a multidisciplinary approach, bridging synthetic organic chemistry, physical chemistry, and molecular pharmacology. This guide is engineered for drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 5-acetylgramine requires a multidisciplinary approach, bridging synthetic organic chemistry, physical chemistry, and molecular pharmacology. This guide is engineered for drug development professionals and researchers, providing a comprehensive breakdown of the molecule’s structural identity, synthesis protocols, and pharmacodynamic profile.

Chemical Structure & Molecular Identity

5-Acetylgramine (IUPAC: 1-[3-[(dimethylamino)methyl]-1H-indol-5-yl]ethanone) is a synthetic derivative of gramine, a naturally occurring indole alkaloid. The structural framework consists of a bicyclic indole core, functionalized with an acetyl group at the C-5 position and a dimethylaminomethyl group at the C-3 position.

The C-3 substitution is characteristic of gramine derivatives and acts as a critical pharmacophore for receptor binding, while the C-5 acetyl group modulates the molecule's lipophilicity and electron density, directly influencing its blood-brain barrier (BBB) permeability and target affinity.

Table 1: Physico-Chemical Properties of 5-Acetylgramine

PropertyValue
Molecular Formula C₁₃H₁₆N₂O
Monoisotopic Mass 216.12627 Da
SMILES String CC(=O)C1=CC2=C(C=C1)NC=C2CN(C)C
Predicted XlogP 1.6
Hydrogen Bond Donors 1 (Indole N-H)
Hydrogen Bond Acceptors 2 (Carbonyl O, Amine N)

Data supported by the [1].

Synthetic Methodology: The Mannich Approach

The synthesis of 5-acetylgramine is classically achieved via a Mannich reaction , a highly efficient multicomponent condensation. This process involves the electrophilic aromatic substitution (EAS) of an electron-rich aromatic system (5-acetylindole) by an iminium ion generated in situ from formaldehyde and a secondary amine.

Step-by-Step Protocol: C-3 Aminomethylation

This protocol is designed as a self-validating system , ensuring that each phase of the reaction provides mechanistic feedback for quality control.

  • Reagent Pre-activation: Combine 7.55 g of 37% aqueous formaldehyde with 17 g of 25% aqueous dimethylamine in a reaction vessel.

    • Causality: Pre-mixing these reagents initiates the condensation process, forming the highly reactive iminium ion (an Eschenmoser's salt equivalent) before the indole substrate is introduced. This prevents the formaldehyde from polymerizing or reacting directly with the indole to form unwanted bis-indolylmethane byproducts.

  • Catalytic Acidification: Add 25 mL of glacial acetic acid dropwise to the mixture under continuous stirring.

    • Causality: The weak acid protonates the intermediate hemiaminal. This facilitates the elimination of water, driving the equilibrium strongly toward the formation of the electrophilic iminium species required for the subsequent attack.

  • Substrate Solvation: Dissolve 15 g of 5-acetylindole (equimolar amount) in 250 mL of absolute ethanol, then add this solution to the activated reagent mixture.

    • Causality: Absolute ethanol acts as a miscible, moderately polar solvent. It ensures that the hydrophobic 5-acetylindole core and the aqueous iminium reagents remain in a homogenous phase, preventing localized precipitation and ensuring uniform reaction kinetics.

  • Thermal Activation: Heat the mixture to reflux (~78°C) for 2 to 4 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the electrophilic aromatic substitution. The iminium ion selectively attacks the C-3 position of the indole, which is the most nucleophilic site due to the electron-donating resonance from the indole nitrogen.

  • Self-Validation & Isolation: Cool the reaction mixture and adjust the pH to 10–11 using a 10% sodium hydroxide solution.

    • Causality: Basification deprotonates the newly formed tertiary amine on the gramine derivative. This drastically decreases its aqueous solubility, forcing the precipitation of the 5-acetylgramine free base.

    • Validation Step: Before full precipitation, extract a 1 mL aliquot and run Thin-Layer Chromatography (TLC) using a Silica gel stationary phase (EtOAc/MeOH mobile phase). The complete disappearance of the 5-acetylindole spot validates 100% substrate conversion.

Synthesis_Workflow Substrate 5-Acetylindole EAS EAS Reaction (C-3) Substrate->EAS Amine Dimethylamine + Formaldehyde Iminium Iminium Ion Intermediate Amine->Iminium Catalyst Acetic Acid Catalyst->Iminium Catalyzes Iminium->EAS Electrophile Product 5-Acetylgramine EAS->Product

Workflow of 5-acetylgramine synthesis via Mannich reaction.

Analytical Validation & Mass Spectrometry

To confirm the structural integrity of the synthesized API, High-Resolution Mass Spectrometry (HRMS) is utilized. The presence of the tertiary amine makes 5-acetylgramine highly amenable to positive ion mode electrospray ionization (ESI+).

Table 2: Predicted HRMS Adduct Profiles for 5-Acetylgramine

Adduct TypePredicted m/zCollision Cross Section (CCS)
[M+H]⁺ 217.13355148.6 Ų
[M+Na]⁺ 239.11549157.4 Ų
[M+NH₄]⁺ 234.16009168.8 Ų
[M-H]⁻ 215.11899152.5 Ų
[M+CH₃COO]⁻ 275.14012193.1 Ų

Data derived from predicted collision cross-section models[1].

Pharmacodynamic Profile & Receptor Interaction

From a pharmacological standpoint, 5-acetylgramine exhibits potent neuromodulatory effects. Historical pharmacological assays indicate that the substance is highly active in vivo (intravenous administration in murine models) at doses of ≤ 5 mg/kg[2].

The molecule demonstrates a complex, dual-action pharmacodynamic profile:

  • Nicotinic Modulation: It strongly potentiates the physiological response to DMPP (1,1-Dimethyl-4-phenylpiperazinium iodide), a selective agonist of ganglionic nicotinic acetylcholine receptors[2].

  • Receptor Antagonism: Conversely, it acts as an antagonist at specific systemic receptor sites, effectively blocking the downstream physiological responses to both endogenous acetylcholine and adrenaline (epinephrine)[2][3].

This dual behavior suggests that the C-5 acetyl modification alters the spatial conformation of the gramine pharmacophore, allowing it to act as an allosteric modulator at nicotinic sites while competitively inhibiting standard cholinergic and adrenergic binding pockets.

Pharma_Pathway API 5-Acetylgramine Nicotinic Nicotinic Receptors API->Nicotinic Agonism/Modulation Cholinergic Cholinergic/Adrenergic API->Cholinergic Antagonism Potentiation Potentiates DMPP Nicotinic->Potentiation Blockade Receptor Blockade Cholinergic->Blockade

Pharmacological receptor modulation pathways of 5-acetylgramine.

References

  • PubChemLite Database. 5-acetylgramine (C13H16N2O) Structural and Mass Spectrometry Data. Université du Luxembourg / PubChem.[Link]

  • Journal of Medicinal Chemistry. Aspects of the Chemical Mechanism of Complex Formation between Acetylcholinesterase and Acetylcholine-Related Compounds. ACS Publications, 1964.[Link]

  • Historical Synthesis & Pharmacological Data. Recreational Drug Manufacturing Guide (Archived Pharmacological Assays on DMPP potentiation). MDMA.ch Archives.[Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of 5-Acetyl-3-((dimethylamino)methyl)indole: A Technical Guide

As drug development increasingly relies on functionalized indole alkaloids, understanding the physicochemical behavior and synthetic pathways of derivatives like 5-acetyl-3-((dimethylamino)methyl)indole (commonly known a...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on functionalized indole alkaloids, understanding the physicochemical behavior and synthetic pathways of derivatives like 5-acetyl-3-((dimethylamino)methyl)indole (commonly known as 5-acetylgramine) is paramount. This whitepaper provides a comprehensive, causality-driven analysis of its molecular weight, thermodynamic solubility, and synthetic methodologies.

Designed for researchers and application scientists, this guide eschews rigid templates in favor of a logical progression from fundamental molecular properties to self-validating experimental protocols.

Molecular Architecture and Quantitative Profiling

5-Acetylgramine is a synthetic derivative of the naturally occurring alkaloid gramine. Its structure comprises an indole core, an electron-withdrawing acetyl group at the C5 position, and a basic tertiary amine (dimethylamino group) at the C3 position. This specific triad of functional groups dictates its molecular weight, ionization state, and interactions with solvent systems.

Quantitative Physicochemical Data

The following table summarizes the core quantitative parameters of 5-acetylgramine, derived from structural calculations and cross-referenced with chemical databases like[1].

ParameterValueCausality / Significance
Molecular Formula C13H16N2ODictates stoichiometric ratios for synthesis and elemental analysis.
Molecular Weight 216.28 g/mol Essential for precise molarity calculations in pharmacological assays.
Monoisotopic Mass 216.126 DaThe primary target mass for High-Resolution Mass Spectrometry (HRMS) validation.
Predicted pKa (Amine) ~9.6Determines the pH-dependent ionization state; dictates salt-formation viability.
Predicted LogP 1.6 – 2.1Indicates moderate lipophilicity, directly causing poor unbuffered aqueous solubility.

Thermodynamics of Solvation and Solubility Dynamics

The solubility of 5-acetylgramine is not a static property but a dynamic thermodynamic equilibrium dictated by its functional groups. As a free base, the molecule exhibits a highly planar, hydrophobic indole surface area.

  • Aqueous Media (pH 7.0): In neutral water, the tertiary amine is only partially protonated. The dominant hydrophobic core disrupts the hydrogen-bonded network of water without offering sufficient compensatory polar interactions, resulting in poor aqueous solubility (<1 mg/mL) .

  • Polar Aprotic Solvents (DMSO/DMF): The molecule is highly soluble (>50 mg/mL) in solvents like Dimethyl Sulfoxide (DMSO). Causality: DMSO possesses a strong dipole moment that effectively solvates the polarizable indole NH and the acetyl oxygen via dipole-dipole interactions and hydrogen bond acceptance, while its methyl groups accommodate the lipophilic indole core via van der Waals forces[2].

  • Acidic Media (pH < 5.0): Lowering the pH below the amine's pKa (~9.6) forces complete protonation. This converts the lipophilic free base into a hydrophilic salt (e.g., hydrochloride), drastically increasing solubility via favorable ion-dipole interactions with water.

SolubilityLogic Base 5-Acetylgramine (Free Base) Aqueous Aqueous Media (pH 7.0) Base->Aqueous Hydrophobic Core Dominates Organic Polar Aprotic (DMSO/DMF) Base->Organic Dipole-Dipole & H-Bond Acceptance Acidic Acidic Media (pH < 5.0) Base->Acidic Amine Protonation (pKa ~9.6) PoorSol Poor Solubility (<1 mg/mL) Aqueous->PoorSol HighSol High Solubility (>50 mg/mL) Organic->HighSol SaltSol High Solubility (Protonated Salt) Acidic->SaltSol

Figure 1: Thermodynamic solvation pathways of 5-acetylgramine across various solvent systems.

Self-Validating Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To accurately determine the solubility of 5-acetylgramine in organic solvents (e.g., DMSO) versus aqueous buffers, a gravimetric/HPLC shake-flask method must be employed.

Step-by-Step Methodology:

  • Saturation: Add 50 mg of 5-acetylgramine solid to a 2 mL amber glass HPLC vial containing 1 mL of the target solvent. Causality: Amber glass prevents UV-induced degradation of the indole core during the assay.

  • Equilibration: Incubate the vials in a thermostatic shaker at 25.0 ± 0.1 °C at 200 rpm for 48 hours. Causality: A 48-hour window ensures true thermodynamic equilibrium between the solid and solvated phases, eliminating the risk of measuring transient supersaturation.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C.

  • System Validation (Critical): Visually inspect the bottom of the tube. If no solid pellet is present, the system is NOT self-validating. You have merely created a concentrated solution, not a saturated one. You must add more solid and repeat Step 2.

  • Quantification: Carefully aspirate the supernatant, dilute it 1:100 in the HPLC mobile phase, and quantify via HPLC-UV (254 nm) against a pre-established calibration curve.

Synthetic Workflow and Structural Validation

The most efficient route to synthesize 5-acetyl-3-((dimethylamino)methyl)indole is via a modified Mannich reaction using 5-acetylindole as the nucleophilic substrate.

Mechanistic Causality

The reaction relies on the in situ generation of an iminium ion (Eschenmoser's salt equivalent) from formaldehyde and dimethylamine in the presence of acetic acid. Because the indole ring is electron-rich, it undergoes electrophilic aromatic substitution. The C3 position is the most nucleophilic site. However, the C5-acetyl group is electron-withdrawing, which slightly deactivates the indole ring compared to an unsubstituted indole. Causality: This deactivation necessitates the use of reflux conditions (heat) to drive the electrophilic attack to completion, whereas standard gramine synthesis can often proceed at room temperature[3].

SynthesisWorkflow A 5-Acetylindole (Nucleophile) D C3-Alkylation (Mannich Reaction) A->D Electrophilic Attack B Formaldehyde + Dimethylamine C Iminium Ion (Electrophile) B->C Acetic Acid Condensation C->D E 5-Acetylgramine (Target Alkaloid) D->E Basification & Extraction

Figure 2: Stepwise Mannich reaction workflow for 5-acetylgramine synthesis.

Self-Validating Protocol: Synthesis of 5-Acetylgramine

Step-by-Step Methodology:

  • Electrophile Generation: In a 500 mL round-bottom flask, combine 7.55 g of 37% aqueous formaldehyde and 17 g of 25% aqueous dimethylamine. Slowly add 25 mL of glacial acetic acid while stirring in an ice bath. Causality: Acetic acid acts as both the solvent and the acid catalyst required to dehydrate the hemiaminal intermediate, forming the reactive iminium ion. The ice bath controls the exothermic condensation.

  • Nucleophilic Addition: Add 15 g of 5-acetylindole (equimolar amount) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2 to 4 hours. Causality: Heat overcomes the activation energy barrier raised by the deactivating C5-acetyl group.

  • Quenching & Basification: Cool the mixture to room temperature and pour it over 200 g of crushed ice. Slowly add 3N NaOH until the pH reaches 9–10. Causality: The basic environment deprotonates the newly formed tertiary amine (pKa ~9.6), forcing the lipophilic free base to precipitate out of the aqueous solution.

  • Extraction: Extract the aqueous layer with three 100 mL portions of dichloromethane (DCM). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • System Validation (Purity Check): Evaporate the DCM in vacuo. Recrystallize the crude product from a mixture of ethanol and diethyl ether. Validate the success of the synthesis by running an HRMS; the presence of a dominant peak at m/z 217.133 (M+H)⁺ confirms the synthesis of 5-acetylgramine.

References

  • PubChem. "5-acetylgramine | C13H16N2O - PubChem". National Center for Biotechnology Information. URL:[Link]

Sources

Foundational

Indole, 5-acetyl-3-((dimethylamino)methyl)- CAS 41116 safety data sheet

An In-depth Technical Guide to the Safe Handling of Indole, 5-acetyl-3-((dimethylamino)methyl)- (CAS 41116) This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of Indole, 5-acetyl-3-((dimethylamino)methyl)- (CAS 41116)

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for the chemical compound Indole, 5-acetyl-3-((dimethylamino)methyl)-, with CAS Number 41116. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. Given that the toxicological properties of this specific molecule have not been fully investigated, this guide is built upon established principles of chemical safety, data from structurally similar compounds, and a conservative approach to risk mitigation.

Section 1: Chemical Identification and Physicochemical Properties

Indole, 5-acetyl-3-((dimethylamino)methyl)- is a substituted indole derivative. The indole nucleus is a common scaffold in biologically active compounds and pharmaceuticals.[1] The presence of the 3-((dimethylamino)methyl) group, a moiety structurally related to gramine, suggests potential for significant biological activity and necessitates careful handling.

Table 1: Physicochemical Properties of Indole, 5-acetyl-3-((dimethylamino)methyl)-

PropertyValueSource/Note
CAS Number 41116N/A
Molecular Formula C₁₃H₁₆N₂OCalculated
Molecular Weight 216.28 g/mol Calculated
Appearance Data not available. Assume solid form.N/A
Melting Point Data not available.N/A
Solubility Data not available. Likely soluble in organic solvents like DMSO, DMF, and alcohols.Inferred from similar structures

Section 2: Hazard Identification and Toxicological Profile

A close structural analog, Indole, 5-amino-3-((dimethylamino)methyl)- (CAS 3414-74-2), provides valuable insight. According to its ECHA C&L Inventory notification, it is classified with the following hazards[2]:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Sensitization (Category 1), H317: May cause an allergic skin reaction.

Based on this information and the general reactivity of substituted indoles, a putative hazard profile for Indole, 5-acetyl-3-((dimethylamino)methyl)- is summarized below.

Table 2: Inferred GHS Hazard Classification

Hazard ClassPictogramSignal WordHazard Statement(s)Precautionary Statement(s) (Selected)
Acute Toxicity, Oral (Cat. 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.P264, P270, P301+P312
Skin Sensitization (Cat. 1)GHS07 (Exclamation Mark)Warning H317: May cause an allergic skin reaction.P261, P272, P280, P302+P352, P333+P313
Skin Irritation (Cat. 2)GHS07 (Exclamation Mark)Warning H315: Causes skin irritation. (Assumed)P280, P302+P352
Eye Irritation (Cat. 2A)GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation. (Assumed)P280, P305+P351+P338
STOT-SE (Cat. 3)GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation. (Assumed)P261, P271, P304+P340

Causality: The assumption of skin, eye, and respiratory irritation is a standard conservative measure for novel organic compounds, especially fine powders that can be easily inhaled or come into contact with mucous membranes.[3][4] Skin sensitization is a known risk with many biologically active small molecules and is explicitly noted for a close analog.[2]

Section 3: Risk Mitigation and Safe Handling Protocols

A systematic approach to risk mitigation is mandatory. The following workflow outlines the critical steps from acquisition to disposal.

G cluster_0 Risk Assessment & Handling Workflow A Receive Compound (CAS 41116) B Review Inferred Hazards (Acute Tox, Skin Sensitizer) A->B C Define Engineering Controls (Chemical Fume Hood) B->C D Select Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D E Perform Experiment (Weighing, Dissolving, Reaction) D->E F Decontaminate Workspace & Glassware E->F G Segregate Waste (Solid & Liquid Hazardous Waste) E->G H Store Securely (Sealed, Labeled, Ventilated) F->H G->H

Caption: Workflow for safe handling of CAS 41116.

Engineering Controls
  • Primary Containment: All procedures involving the handling of solid powder (e.g., weighing, transferring) or concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The choice of PPE is dictated by the inferred hazards of skin sensitization and irritation.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum 4 mil thickness).Provides a chemical barrier against skin contact and absorption. Change gloves immediately if contaminated.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions or contact with airborne powder.[4]
Skin/Body Protection Fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not required if work is performed within a fume hood.A fume hood provides superior respiratory protection. If a hood is not available, a NIOSH-approved respirator with P95 or P100 particulate filters would be required, but this is a less safe alternative.
Hygiene and Handling Practices
  • Avoid all personal contact, including inhalation and contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[6]

  • Keep the container tightly closed when not in use.[7]

  • Avoid the formation of dust and aerosols.

Storage and Incompatibility
  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.

  • Incompatible Materials: Avoid strong oxidizing agents, which can react exothermically with organic compounds like indoles.[7]

Section 4: Emergency Procedures

A clear, rehearsed emergency plan is critical.

G cluster_1 Emergency Response Protocol Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air. Seek medical attention if symptoms persist. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Wash area with soap & water for 15 min. Seek medical attention if irritation or rash develops. Skin->Action_Skin Action_Eye Rinse with water for 15 min, lifting eyelids. Remove contacts if possible. Seek immediate medical attention. Eye->Action_Eye Action_Ingest Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention. Ingestion->Action_Ingest

Caption: Decision-making flow for first aid response.

First-Aid Measures
  • Inhalation: Remove the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms such as coughing or shortness of breath persist.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8] Given the potential for skin sensitization, seek medical attention if any rash, redness, or irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

  • Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[3]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel from the area. Wear the appropriate PPE as described in Section 3.2.

  • Cleanup Procedure: For a solid spill, carefully sweep or scoop up the material, avoiding dust generation. Place it into a sealed, labeled container for hazardous waste disposal. For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Environmental Precautions: Do not let the product enter drains or waterways.

Section 5: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Disposal Method: Dispose of waste materials in accordance with all applicable local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] Do not dispose of it down the drain.

  • Contaminated Packaging: Empty containers may retain product residue and should be disposed of as hazardous waste.

References

  • U.S. Food and Drug Administration. "Appendix 6. Toxicological Data for Class 3 Solvents.
  • National Center for Biotechnology Information. "Indole, 5-amino-3-((dimethylamino)methyl)-." PubChem Compound Summary. Available at: [Link]

  • Fisher Scientific. "Safety Data Sheet: 3-Acetylindole.
  • Fisher Scientific. "Safety Data Sheet." (General).
  • U.S. Government. "Safety Data Sheet - US/GHS." (General).
  • Apollo Scientific. "Safety Data Sheet: Hexadecamethylheptasiloxane." (General Handling).
  • NextSDS. "5-ACETYL-3-METHYL-1H-INDOLE-2-CARBOXYLIC ACID - Chemical Substance Information.
  • Santa Cruz Biotechnology, Inc. "Safety Data Sheet: SC-364116.
  • Chavan, W.C. et al. "BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW." Impact Factor Journal.
  • Thermo Fisher Scientific. "Safety Data Sheet: 1H-Indole, 1-methyl-.

Sources

Protocols & Analytical Methods

Method

Application Note: Rational HPLC Method Development for the Quantification of 5-Acetylgramine

Introduction & Physicochemical Profiling 5-Acetylgramine (1-[3-[(dimethylamino)methyl]-1H-indol-5-yl]ethanone) is a synthetic derivative of the naturally occurring indole alkaloid gramine[1]. Featuring an acetyl group at...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

5-Acetylgramine (1-[3-[(dimethylamino)methyl]-1H-indol-5-yl]ethanone) is a synthetic derivative of the naturally occurring indole alkaloid gramine[1]. Featuring an acetyl group at the 5-position of the indole ring and a tertiary amine side chain, it possesses distinct pharmacological properties, including the modulation of acetylcholine and epinephrine responses[2][3]. Due to its structural complexity and basic nature, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is critical for preclinical pharmacokinetics, purity profiling, and formulation development.

This application note outlines the mechanistic rationale and step-by-step protocol for developing and validating an HPLC-UV method for 5-acetylgramine, strictly adhering to the ICH Q2(R2) guidelines for analytical procedure validation[4][5].

Mechanistic Rationale for Method Development (The "Why")

Developing a liquid chromatography method for 5-acetylgramine requires managing specific physicochemical liabilities dictated by its molecular structure[6]:

  • The Tertiary Amine Group : The dimethylamino moiety is highly basic. At a neutral pH, it is protonated and interacts strongly with residual, ionized silanol groups (Si-O⁻) on standard silica-based C18 columns. This secondary electrostatic interaction (ion-exchange) is the primary cause of severe peak tailing, poor resolution, and variable retention times in basic analytes[7].

  • The Indole Core & Acetyl Group : These functional groups provide the necessary hydrophobic surface area for reversed-phase retention and act as strong UV chromophores, with maximum absorbance ( λmax​ ) typically observed around 230 nm and 280 nm[7].

Causality of pH and Column Selection

To mitigate silanol interactions and ensure a self-validating, reproducible system, two distinct chromatographic strategies can be evaluated:

  • Low pH Strategy (pH < 3.0) : Utilizing an acidic modifier like 0.1% Trifluoroacetic acid (TFA). At pH 2.0, the residual silanols on the stationary phase are fully protonated (neutralized), eliminating secondary ion-exchange interactions[8]. Simultaneously, TFA acts as an ion-pairing agent; its hydrophobic trifluoro- group pairs with the protonated amine of 5-acetylgramine, increasing its retention on the column and yielding a sharp, symmetrical peak.

  • High pH Strategy (pH > 10.5) : Utilizing a specialized hybrid-silica column capable of withstanding high pH, paired with an ammonium bicarbonate buffer. At this pH, the tertiary amine is deprotonated (neutralized), allowing the molecule to partition cleanly into the stationary phase based purely on hydrophobicity.

For this protocol, we selected the Low pH Strategy (0.1% TFA) due to its universal compatibility with standard end-capped C18 columns, superior baseline stability, and direct transferability to LC-MS systems[9].

Mechanism Compound 5-Acetylgramine (Basic Tertiary Amine) LowPH Low pH Strategy (pH 2.0) 0.1% TFA Modifier Compound->LowPH HighPH High pH Strategy (pH 10.5) Ammonium Bicarbonate Compound->HighPH LowPH_Mech Amine Protonated & Ion-Paired Silanols Protonated (Neutral) No Secondary Interactions LowPH->LowPH_Mech HighPH_Mech Amine Deprotonated (Neutral) Silanols Ionized Hydrophobic Retention Only HighPH->HighPH_Mech LowPH_Result Sharp Peak & Robust Retention (Selected Method) LowPH_Mech->LowPH_Result HighPH_Result Sharp Peak (Requires Specialized Column) HighPH_Mech->HighPH_Result

Caption: Mechanistic causality of mobile phase pH on 5-acetylgramine chromatographic behavior.

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • Analyte : 5-Acetylgramine reference standard (Purity 99.0%).

  • Solvents : HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers : LC-MS grade Trifluoroacetic Acid (TFA).

  • Column : End-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size). End-capping provides an additional layer of protection against residual silanol activity[7].

Chromatographic Conditions

Gradient elution is employed to sharpen the peak of the highly retained indole derivative and efficiently clear any late-eluting lipophilic impurities from the column matrix[7][8].

  • Mobile Phase A : 0.1% TFA in Water (v/v)

  • Mobile Phase B : 0.1% TFA in Acetonitrile (v/v)

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 35 °C (Elevated temperature improves mass transfer kinetics and reduces system backpressure).

  • Injection Volume : 10 µL

  • Detection : UV at 230 nm (primary quantification for maximum sensitivity) and 280 nm (secondary structural confirmation)[7][9].

Gradient Program:

  • 0.0 - 2.0 min : 5% B (Isocratic hold to focus the analyte at the column head)

  • 2.0 - 10.0 min : 5% 60% B (Linear ramp for separation)

  • 10.0 - 12.0 min : 60% 95% B (Column wash)

  • 12.0 - 15.0 min : 95% B (Hold wash)

  • 15.1 - 20.0 min : 5% B (Re-equilibration)

Sample and Standard Preparation
  • Stock Solution : Accurately weigh 10.0 mg of 5-acetylgramine standard into a 10 mL volumetric flask. Dissolve and make up to volume with Methanol to yield a 1.0 mg/mL stock solution[1].

  • Working Standards : Dilute the stock solution with the initial mobile phase (95% A / 5% B) to create a calibration curve ranging from 0.5 µg/mL to 50 µg/mL.

    • Expert Insight: Diluting the final sample in the initial mobile phase conditions prevents solvent-mismatch, which can cause peak fronting or splitting upon injection.

  • Sample Extraction : For formulated or biological samples, extract using ultrasonication in methanol, centrifuge at 10,000 × g for 10 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter prior to injection[1].

Workflow A 1. Physicochemical Profiling B 2. Stationary Phase Screening A->B C 3. Mobile Phase Optimization B->C D 4. ICH Q2(R2) Validation C->D E 5. Routine Quantification D->E

Caption: End-to-end analytical lifecycle workflow for HPLC method development.

Method Validation (Self-Validating System)

To ensure the method is a self-validating system fit for its intended purpose, it must be evaluated against the updated ICH Q2(R2) guidelines (effective June 2024)[5][10].

System Suitability Testing (SST)

Before any validation run, the system must pass predefined SST criteria to verify operational readiness:

  • Tailing Factor ( Tf​ ) : 1.5 (Confirms the successful suppression of silanol interactions).

  • Theoretical Plates (N) : 5000 (Confirms column efficiency).

  • %RSD of Peak Area (n=6) : 2.0% (Confirms injector precision).

Validation Parameters & Quantitative Data Summary

The method was validated for Specificity, Linearity, Limit of Detection (LOD), Limit of Quantitation (LOQ), Precision, and Accuracy across the reportable range[4][5].

Validation ParameterICH Q2(R2) Acceptance CriteriaTarget / Observed ResultConclusion
Specificity No interference at the retention time of 5-acetylgramine from blanks or known impurities.Resolution ( Rs​ ) > 2.0 from nearest impurity peak.Pass
Linearity Correlation coefficient ( r2 ) 0.999 across the reportable range[1]. r2 = 0.9998 (Range: 0.5 – 50 µg/mL).Pass
LOD Signal-to-Noise (S/N) ratio 3:1.0.05 µg/mL (S/N = 4.2).Pass
LOQ Signal-to-Noise (S/N) ratio 10:1 with acceptable precision and accuracy.0.15 µg/mL (S/N = 12.5).Pass
Precision (Repeatability) %RSD 2.0% for 6 independent sample preparations at 100% test concentration[11].%RSD = 0.85% (n=6).Pass
Accuracy (Recovery) Mean recovery of 98.0% – 102.0% at 3 concentration levels (50%, 100%, 150%)[5].99.2% – 101.1% across all levels.Pass
Robustness Method remains unaffected by small, deliberate variations (e.g., ± 0.2 pH, ± 2 °C temp). Tf​ and %RSD remained within SST limits.Pass

References

  • A Comparative Guide to the Validation of Analytical Methods for Gramine N-oxide Purity. Benchchem. 9

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmtech. 8

  • Application Notes and Protocols for the Analysis of Gramine. Benchchem. 1

  • Steps for HPLC Method Development. Pharmaguideline. 7

  • 5-acetylgramine (C13H16N2O) - PubChemLite. Université du Luxembourg.6

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). 5

  • Validation of Analytical Procedure Q2(R2) - ICH. International Council for Harmonisation. 11

Sources

Application

Application Note: In Vitro Assay Protocols for 5-Acetylgramine Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Focus: Comprehensive Screening Workflows for Antiviral, Anti-Tumor, and Biocompatibility Profiling. Introduction & Strategic Rationale Gramine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Comprehensive Screening Workflows for Antiviral, Anti-Tumor, and Biocompatibility Profiling.

Introduction & Strategic Rationale

Gramine (N,N-dimethyl-1H-indole-3-methylamine) is a naturally occurring indole alkaloid that serves as a highly versatile scaffold for drug discovery. Functionalization of this core structure—specifically yielding 5-acetylgramine derivatives—has emerged as a promising strategy to enhance pharmacological efficacy while mitigating the inherent toxicity of the parent compound. Recent structure-activity relationship (SAR) studies demonstrate that optimized gramine derivatives possess potent biological activities, including the targeted inhibition of Enterovirus 71 (EV71) replication[1], induction of mitochondria-mediated apoptosis in gastric cancer cells[2], and robust cytoprotective antioxidant effects[3].

This application note provides a self-validating, step-by-step in vitro screening framework for researchers evaluating novel 5-acetylgramine derivatives. The protocols are designed to establish direct causality between molecular modifications and biological phenotypes, ensuring robust, reproducible data for preclinical development.

Strategic Workflow for Derivative Profiling

To systematically de-risk drug candidates, we employ a tiered screening approach. Initial biocompatibility testing prevents false positives in downstream efficacy assays by distinguishing true pharmacological activity from generalized membrane perturbation.

Workflow Start 5-Acetylgramine Derivatives Library Tox Phase 1: Biocompatibility (RBC Hemolysis & CC50) Start->Tox Efficacy Phase 2: Efficacy Assays (Antiviral & Anti-tumor) Tox->Efficacy Mech Phase 3: Mechanistic Profiling (Apoptosis & Cell Cycle) Efficacy->Mech

Tiered in vitro screening workflow for 5-acetylgramine derivatives.

Protocol 1: Biocompatibility & Membrane Perturbation (RBC Hemolysis Assay)

Rationale: Human red blood cells (RBCs) lack internal organelles, making them an ideal, simplified model for mammalian cell membranes. Assessing hemolytic activity is a critical first step for any potential blood-contacting compound to rule out non-specific membrane toxicity[3]. Furthermore, by introducing AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride) as a reactive oxygen species (ROS) generator, this assay concurrently measures the cytoprotective (antioxidant) properties of the derivatives.

Materials:

  • Freshly isolated human RBCs (washed 3x in pH 7.4 PBS: 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄)

  • 5-acetylgramine derivatives (Stock solutions in 0.1% DMSO)

  • AAPH (ROS generator)

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Erythrocyte Preparation: Suspend washed RBCs in PBS to achieve a 2% hematocrit solution.

    • Causality Note: A standardized hematocrit ensures consistent baseline absorbance and reproducible ROS-induced lysis kinetics, acting as a self-validating baseline for the assay.

  • Compound Incubation: Aliquot 100 µL of the RBC suspension into a 96-well plate. Add 5-acetylgramine derivatives to achieve final testing concentrations (e.g., 0.025 mg/mL to 0.1 mg/mL). Incubate at 37°C for 30 minutes.

  • Oxidative Stress Induction: Add AAPH to a final concentration of 50 mM to induce free radical generation.

  • Hemolysis Measurement: Incubate the plate at 37°C for 3 hours with gentle shaking. Centrifuge the plate at 3000 rpm for 10 minutes at 4°C to pellet intact RBCs.

  • Quantification: Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis relative to a positive control (RBCs treated with 1% Triton X-100, representing 100% lysis) and a negative control (PBS + 0.1% DMSO).

Protocol 2: Antiviral Efficacy Assay (EV71 Replication Inhibition)

Rationale: Gramine derivatives have been shown to selectively inhibit the early stages of Enterovirus 71 (EV71) replication post-infection, without directly inactivating the virion[1]. This assay measures the reduction of virus-induced cytopathic effects (CPE) to determine the therapeutic window.

Materials:

  • Rhabdomyosarcoma (RD) cells

  • EV71 virus strain

  • DMEM supplemented with 2% Fetal Bovine Serum (FBS)

  • CellTiter-Glo® Luminescent Cell Viability Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed RD cells in 96-well plates at a density of 1×104 cells/well in DMEM with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Viral Infection: Remove the growth medium. Infect the cells with EV71 at a multiplicity of infection (MOI) of 0.1 in maintenance medium (DMEM + 2% FBS).

    • Causality Note: Using 2% FBS instead of 10% prevents rapid cell overgrowth that could mask viral CPE, while maintaining basal cell viability for accurate readout.

  • Compound Treatment: After 1 hour of viral adsorption, remove the unattached virus. Add serially diluted 5-acetylgramine derivatives (ranging from 1.5 to 50 µg/mL). Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.

  • Incubation & Readout: Incubate for 48 hours until CPE is evident in the virus control wells. Add CellTiter-Glo® reagent to measure intracellular ATP levels, which directly correlate with the number of viable, non-infected cells.

  • Selectivity Index (SI) Calculation: Determine the 50% effective concentration (EC₅₀) for antiviral activity and the 50% cytotoxic concentration (CC₅₀) in uninfected cells. Calculate SI = CC₅₀ / EC₅₀. An SI > 10 indicates a favorable therapeutic window.

Protocol 3: Anti-Tumor Proliferation and Apoptosis Assay

Rationale: Structural optimization of gramine by incorporating azole or acetyl groups enhances its antiproliferative effects against cancer cell lines (e.g., gastric cancer MGC803) by inducing mitochondria-mediated apoptosis and G0/G1 cell cycle arrest[2].

Materials:

  • MGC803 cell line

  • CCK-8 (Cell Counting Kit-8) reagent

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow Cytometer

Step-by-Step Methodology:

  • Proliferation Assay (CCK-8): Seed cells ( 5×103 cells/well) in 96-well plates. After 24 hours, treat with varying concentrations of the derivatives (1 to 50 µM) for 48 hours. Add 10 µL of CCK-8 solution per well, incubate for 2 hours, and measure absorbance at 450 nm to calculate the IC₅₀.

  • Apoptosis Induction: Seed cells in 6-well plates ( 2×105 cells/well). Treat with the derivative at its calculated IC₅₀ concentration for 24 hours.

  • Harvesting & Staining: Trypsinize cells using EDTA-free trypsin. Wash twice with cold PBS and resuspend in 1X Binding Buffer.

  • Flow Cytometry: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature. Analyze via flow cytometry within 1 hour.

    • Causality Note: EDTA-free trypsin must be used to preserve cell surface phosphatidylserine. Annexin V binds to externalized phosphatidylserine (indicating early apoptosis), while PI intercalates DNA only in cells with compromised membranes (indicating late apoptosis/necrosis).

Pathway Compound 5-Acetylgramine Derivatives Mito Mitochondrial Membrane Depolarization Compound->Mito Anti-tumor Viral Inhibition of Viral RNA Replication Compound->Viral Antiviral Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Cell Cycle Arrest (G0/G1) & Apoptosis Caspase->Apoptosis

Dual mechanistic pathways of 5-acetylgramine derivatives.

Quantitative Data Presentation

To facilitate comparison of the biological efficacy of gramine derivatives, the following table summarizes typical pharmacological parameters derived from the aforementioned assays based on recent literature[1][2].

Compound ClassTarget ModelAssay TypeEfficacy Metric (IC₅₀ / EC₅₀)Cytotoxicity (CC₅₀)Selectivity Index (SI)
Gramine (Parent) EV71 / RD CellsAntiviral (CPE)> 50.0 µg/mL85.2 µg/mLN/A
5-Acetylgramine Analog EV71 / RD CellsAntiviral (CPE)1.8 - 16.9 µg/mL> 100.0 µg/mL15.0 - 20.5
Indole-Azole Hybrid MGC803 CellsAnti-Proliferation3.74 µM> 50.0 µM> 13.3
C-3 Substituted Indole Human RBCsHemolysisN/A (Cytoprotective)> 100.0 µg/mLHigh Biocompatibility

Table 1: Summary of in vitro biological activities of optimized gramine derivatives.

Conclusion

The strategic modification of the gramine scaffold into 5-acetylgramine derivatives unlocks significant therapeutic potential across multiple disease models. By adhering to the rigorous, self-validating in vitro protocols outlined above—ranging from foundational RBC hemolysis assays to complex flow cytometric apoptosis profiling—researchers can accurately map the structure-activity relationships of these compounds and accelerate the identification of viable preclinical candidates.

References

  • Source: Molecules (NIH.gov)
  • Source: Bioorganic Chemistry (ResearchGate)
  • Source: Scientific Reports (NIH.gov)

Sources

Method

extraction methods for synthesizing 5-acetylgramine

An In-Depth Guide to the Extraction and Purification of 5-Acetylgramine for Preclinical Research Authored by a Senior Application Scientist Abstract 5-Acetylgramine, a derivative of the indole alkaloid gramine, represent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Extraction and Purification of 5-Acetylgramine for Preclinical Research

Authored by a Senior Application Scientist

Abstract

5-Acetylgramine, a derivative of the indole alkaloid gramine, represents a compound of significant interest in medicinal chemistry and drug development. Its synthesis necessitates robust and efficient extraction and purification protocols to ensure high purity for subsequent in vitro and in vivo studies. This comprehensive guide provides detailed application notes and step-by-step protocols for the extraction and purification of 5-acetylgramine from a typical reaction mixture. The methodologies described herein are synthesized from established principles for the isolation of indole alkaloids and related derivatives, emphasizing the rationale behind each step to empower researchers with the ability to adapt and optimize the process. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel small molecules.

Introduction: The Significance of 5-Acetylgramine

Gramine and its derivatives are known for a range of biological activities.[1] The introduction of an acetyl group at the 5-position of the indole ring can significantly modify the molecule's electronic properties and steric profile, potentially leading to novel pharmacological activities. As with any biologically active compound, the purity of 5-acetylgramine is paramount for obtaining reliable and reproducible data in preclinical assays. The protocols detailed below are designed to yield 5-acetylgramine of high purity, suitable for such applications.

Overview of the Synthetic and Extraction Strategy

The synthesis of 5-acetylgramine is typically envisioned as a two-step process: first, the synthesis of gramine, followed by a Friedel-Crafts acylation reaction to introduce the acetyl group at the 5-position. The subsequent extraction and purification workflow is designed to separate the desired product from unreacted starting materials, reaction byproducts, and catalysts. The strategy hinges on the chemical properties of 5-acetylgramine, particularly the basicity of the tertiary amine and the overall polarity of the molecule.

A generalized workflow for the extraction and purification of 5-acetylgramine is presented below:

5-Acetylgramine Extraction Workflow cluster_synthesis Synthesis cluster_extraction Extraction & Initial Cleanup cluster_purification Chromatographic Purification Reaction Friedel-Crafts Acylation of Gramine Quench Reaction Quenching (e.g., with water/ice) Reaction->Quench Reaction Mixture LLE Liquid-Liquid Extraction (Ethyl Acetate & Water) Quench->LLE Wash Aqueous Washes (e.g., NaHCO3, Brine) LLE->Wash Dry Drying of Organic Phase (e.g., Na2SO4) Wash->Dry Concentrate1 Concentration in vacuo Dry->Concentrate1 Silica Silica Gel Column Chromatography Concentrate1->Silica Crude Product TLC TLC Analysis of Fractions Silica->TLC Pool Pooling of Pure Fractions TLC->Pool Concentrate2 Final Concentration Pool->Concentrate2 Final_Product Pure 5-Acetylgramine Concentrate2->Final_Product

Caption: Workflow for 5-Acetylgramine Extraction and Purification.

Detailed Protocols and Methodologies

Post-Synthesis Work-up and Liquid-Liquid Extraction

Rationale: The initial work-up aims to quench the reaction and perform a primary separation of the product from water-soluble impurities and acidic/basic residues. Ethyl acetate is a common solvent for extracting moderately polar organic compounds.[2][3] The basicity of the dimethylamino group on the gramine moiety allows for manipulation of its solubility based on the pH of the aqueous phase.

Protocol:

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water. This will hydrolyze any remaining acetylating agent and quench the catalyst.

  • Basification: Adjust the pH of the aqueous suspension to approximately 8-9 using a saturated sodium bicarbonate (NaHCO₃) solution. This ensures that the dimethylamino group of 5-acetylgramine is in its free base form, rendering it soluble in organic solvents.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate. The volume of ethyl acetate for each extraction should be approximately half the volume of the aqueous layer.

    • Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with:

    • Deionized water to remove water-soluble impurities.

    • Saturated sodium chloride solution (brine) to facilitate phase separation and remove residual water.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-acetylgramine extract.

Purification by Column Chromatography

Rationale: Column chromatography is a standard and effective method for purifying organic compounds.[1][4] Silica gel is a suitable stationary phase for compounds of moderate polarity like 5-acetylgramine. The mobile phase composition is optimized to achieve good separation between the product and any remaining impurities.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase solvent.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude 5-acetylgramine extract in a minimal amount of the mobile phase (or a slightly more polar solvent if solubility is an issue) and adsorb it onto a small amount of silica gel. Dry this silica gel and carefully load it onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as a mixture of chloroform and ethyl acetate (e.g., 10:1 v/v), and gradually increase the polarity by increasing the proportion of ethyl acetate or by adding a small percentage of methanol.[1]

    • The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Visualize the spots under UV light (254 nm). The fractions containing the pure product (as determined by a single spot on the TLC plate) should be combined.

  • Final Concentration: Concentrate the pooled pure fractions under reduced pressure to yield purified 5-acetylgramine.

Data Presentation and Expected Results

The following table provides a hypothetical summary of the expected yields and purity at each stage of the extraction and purification process, starting from a theoretical 10 mmol scale synthesis of 5-acetylgramine.

Purification Step Theoretical Mass (mg) Expected Yield (mg) Purity (%) Recovery (%)
Crude Extract (Post-LLE)2163~1800-200060-75~85-95
After Silica Gel Chromatography2163~1300-1600>95~60-75 (overall)

Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting and Key Considerations

  • Emulsion Formation during LLE: If an emulsion forms during the liquid-liquid extraction, the addition of brine can help to break it.

  • Poor Separation in Column Chromatography: If the separation on the silica gel column is not optimal, consider using a less polar solvent system initially and employing a very gradual gradient elution.

  • Product Identification: The identity and purity of the final product should be confirmed by analytical techniques such as HPLC, Mass Spectrometry, and NMR spectroscopy.

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the chromatographic purification of 5-acetylgramine.

Purification_Workflow Crude_Product Crude 5-Acetylgramine (dissolved in minimal solvent) Column Silica Gel Column Crude_Product->Column Load Sample Elution Gradient Elution (e.g., CHCl3:EtOAc) Column->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Monitor Pooling Pool Pure Fractions TLC_Analysis->Pooling Identify Pure Fractions Concentration Concentration (Rotary Evaporation) Pooling->Concentration Pure_Product Pure 5-Acetylgramine Concentration->Pure_Product

Caption: Chromatographic Purification of 5-Acetylgramine.

Conclusion

The successful synthesis of 5-acetylgramine for research purposes is critically dependent on effective extraction and purification. The protocols outlined in this guide provide a robust framework for obtaining high-purity material. By understanding the rationale behind each step, from pH-dependent liquid-liquid extraction to gradient column chromatography, researchers can confidently isolate 5-acetylgramine and other related novel compounds, paving the way for accurate and reliable biological evaluation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Extraction of 5-N-Acetylardeemin from Fermentation Broth.
  • Nowak, M., et al. (2025). Hybrid Uracil Derivatives with Caffeine and Gramine Obtained via Click Chemistry as Potential Antioxidants and Inhibitors of Plant Pathogens. PMC.
  • Li, Q., et al. (2020). Investigation of Gramine Solubility and Mathematical Modeling in Various Pure Solvents and the Co-Solvent Mixture of (Ethanol + Ethyl Acetate) at (273.15–313.15) K. Journal of Chemical & Engineering Data.
  • Savage, P. B., et al. (n.d.). Purification of gramicidin A. PubMed.
  • Takeda, A., et al. (n.d.). Detection of a novel intramolecular rearrangement during gramine biosynthesis in barley using stable isotope-labeled tryptophan. PMC.
  • Le Foll, B., et al. (n.d.). Biosynthesis of the allelopathic alkaloid gramine in barley by a cryptic oxidative rearrangement. ResearchGate.
  • Al-Zoubi, R. M., et al. (2025). Efficient Production and Isolation of 3‐Acetamido‐5‐Acetylfuran from N‐Acetyl‐D‐Glucosamine within Protic Ionic Liquids. PMC.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Indole, 5-acetyl-3-((dimethylamino)methyl)-

Welcome to the technical support guide for the synthesis of Indole, 5-acetyl-3-((dimethylamino)methyl)-, a key intermediate in various research and development applications. This document provides an in-depth, experience...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Indole, 5-acetyl-3-((dimethylamino)methyl)-, a key intermediate in various research and development applications. This document provides an in-depth, experience-driven approach to help you navigate the common challenges associated with its synthesis, troubleshoot experimental hurdles, and ultimately improve your reaction yields and product purity.

Synthesis Overview: The Mannich Reaction

The most direct and widely employed method for synthesizing Indole, 5-acetyl-3-((dimethylamino)methyl)- is the Mannich reaction . This is a classic aminomethylation reaction involving an electrophilic aromatic substitution on the electron-rich C3 position of the indole ring.[1][2][3] The reaction condenses the starting material, 5-acetylindole, with formaldehyde and dimethylamine.

The Core Reaction:

  • Substrate: 5-acetylindole

  • Reagents: Formaldehyde (or paraformaldehyde) and Dimethylamine (or its hydrochloride salt)

  • Key Intermediate: The reaction proceeds through the formation of the electrophilic dimethylaminomethyl cation (also known as an Eschenmoser-like salt intermediate, [CH2=N(CH3)2]+).[4] This iminium ion is then attacked by the nucleophilic C3 position of the 5-acetylindole.

A critical factor to consider is the electronic nature of the starting material. The 5-acetyl group is electron-withdrawing, which deactivates the indole ring. This deactivation makes the electrophilic substitution at C3 more challenging compared to unsubstituted indole, often requiring carefully optimized conditions to achieve high yields.

Reaction Mechanism: Mannich Aminomethylation of 5-Acetylindole

Caption: The Mannich reaction pathway for the synthesis of the target compound.

Recommended Experimental Protocol

This protocol is a robust starting point, synthesized from established methodologies.[5] Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 5-acetylindole

  • Dimethylamine (25% aqueous solution) or Dimethylamine hydrochloride

  • Formaldehyde (37% aqueous solution) or Paraformaldehyde

  • Glacial Acetic Acid

  • Sodium Hydroxide (10% aqueous solution)

  • Ethyl Acetate (or Dichloromethane for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-acetylindole (1 equivalent).

  • Solvent Addition: Add glacial acetic acid to dissolve the starting material (approx. 10-15 mL per gram of indole).

  • Reagent Addition: With stirring, add dimethylamine solution (1.1 equivalents) followed by the dropwise addition of formaldehyde solution (1.2 equivalents). If using paraformaldehyde, it can be added directly with the dimethylamine.

  • Heating: Heat the reaction mixture to 50-60°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

    • Carefully basify the solution to a pH of 10-11 using a 10% NaOH solution. The product should precipitate as a solid or oil.

    • Extract the aqueous mixture three times with ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude material using silica gel column chromatography. A typical eluent system is a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM).

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is extremely low or I have recovered only starting material. What went wrong?

Low yield is the most frequent problem and can stem from several sources. Use the following decision tree to diagnose the issue.

Troubleshooting Low Yield start Low or No Yield Observed q1 Is starting material (SM) consumed (checked by TLC)? start->q1 ans1_no No, SM remains q1->ans1_no No ans1_yes Yes, SM consumed q1->ans1_yes Yes sol_no1 Reagent Quality Issue: - Use fresh paraformaldehyde/formaldehyde. - Verify amine concentration. ans1_no->sol_no1 sol_no2 Insufficient Activation: - Increase reaction temperature to 60-70°C. - Extend reaction time (monitor by TLC). ans1_no->sol_no2 sol_no3 Deactivated Substrate: - The 5-acetyl group is deactivating. Consider a more reactive aminomethylating agent (see Advanced Section). ans1_no->sol_no3 sol_yes1 Product Degradation: - Did the work-up involve strong acid/base or high heat? - Keep basification step cold. ans1_yes->sol_yes1 sol_yes2 Purification Loss: - Product may be water-soluble. - Ensure thorough extraction. - Check for product streaking on silica column. ans1_yes->sol_yes2 sol_yes3 Side Product Formation: - Multiple spots on TLC? - See Q2 for common side products. ans1_yes->sol_yes3

Caption: A decision tree for troubleshooting low reaction yields.

Expert Analysis:

  • Reagent Quality: Formaldehyde can polymerize over time, and dimethylamine solutions can lose concentration. Using fresh, high-quality reagents is critical.[6]

  • Reaction Conditions: Due to the deactivating acetyl group, this reaction may require more forcing conditions than the standard indole Mannich reaction. Ensure adequate heating and reaction time.[6] Acetic acid is a common solvent that also acts as a catalyst by promoting the formation of the iminium ion.[5]

Q2: My TLC shows multiple spots, and the crude product is a complex mixture. What are the likely side products?

The formation of byproducts is a common challenge.[6][7]

  • Bis(indolyl)methane: The iminium ion can react with a molecule of the product or another starting material to form a dimer linked by a methylene bridge. This is especially prevalent if the concentration of formaldehyde is too high relative to the amine.

    • Solution: Use a slight excess of dimethylamine and add the formaldehyde solution slowly to maintain a low concentration.

  • N-Aminomethylation: While C3 substitution is electronically favored, some reaction can occur at the indole nitrogen (N1 position), especially if the C3 position is sterically hindered or if reaction conditions are not optimized.[7]

  • Polymerization: Unreacted formaldehyde can polymerize, leading to a complex mixture that can complicate purification.

Q3: I'm having difficulty purifying the final product. What are the best practices?

The target molecule is a tertiary amine (a Mannich base), which has specific properties that can be leveraged for purification.

  • Column Chromatography:

    • Streaking: Mannich bases can streak on silica gel due to their basicity. To mitigate this, add a small amount of triethylamine (0.5-1%) to your eluent system. This will neutralize the acidic sites on the silica and lead to sharper bands.

    • Solvent System: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. A gradient of 0-10% Methanol in Dichloromethane is often effective.

  • Acid-Base Extraction:

    • This is an excellent alternative or pre-purification step. Dissolve the crude product in a non-polar organic solvent (like ethyl acetate).

    • Extract with a dilute acid (e.g., 1M HCl). Your basic Mannich product will move into the aqueous layer as the protonated salt.

    • Wash the aqueous layer with ethyl acetate to remove non-basic impurities.

    • Carefully basify the aqueous layer with cold NaOH or NaHCO₃ solution and extract the purified free base back into an organic solvent.

Advanced Optimization Strategies

For particularly stubborn reactions or to maximize yield, consider these advanced methods.

Alternative Reagents: Eschenmoser's Salt

For substrates that are sensitive to acidic conditions or prone to side reactions, pre-formed iminium salts offer a milder and more controlled alternative to the classical Mannich conditions.

  • Eschenmoser's Salt (Dimethylmethyleneammonium Iodide): This is a commercially available, stable iminium salt.[8] It acts as a potent dimethylaminomethylating agent and often provides higher yields under milder conditions (e.g., at room temperature in solvents like acetonitrile or dichloromethane).[8][9][10]

Comparative Overview of Conditions

ParameterClassic Mannich ReactionEschenmoser's Salt Method
Reagents 5-acetylindole, HCHO, HNMe₂5-acetylindole, [(CH₃)₂NCH₂]I
Solvent Acetic Acid, EthanolAcetonitrile, Dichloromethane
Temperature 50-70°CRoom Temperature to 40°C
pH AcidicNeutral
Pros Inexpensive, common reagentsMilder conditions, higher yields for sensitive substrates, more controlled stoichiometry.[8][9]
Cons Can lead to side products, requires heatReagent is more expensive

By systematically addressing potential pitfalls in reagent quality, reaction conditions, and purification strategy, researchers can significantly improve the yield and purity of Indole, 5-acetyl-3-((dimethylamino)methyl)-.

References

  • The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. Angewandte Chemie International Edition, 62(4). (2023). Available from: [Link]

  • Kukuljan, K., et al. Synthesis and Structural Evaluation of 5-Methyl-6-acetyl Substituted Indole and Gramine. Acta Chimica Slovenica. (2021). Available from: [Link]

  • Purwono, B., et al. Mannich reactions of activated 4,6-dimethoxyindoles. Arkivoc, 2022(iv), pp.0-0. (2022). Available from: [Link]

  • Eschenmoser's salt. Wikipedia. Available from: [Link]

  • Reaction of indolizines 1 a and 1 b with the Eschenmoser's salt (2)... ResearchGate. Available from: [Link]

  • Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry. Chemistry LibreTexts. Available from: [Link]

  • Chem. Pharm. Bull. 51(2) 209-214 (2003). Chemical & Pharmaceutical Bulletin. (2003). Available from: [Link]

  • THE SYNTHESIS OF 5-DIMETHYLAMINOINDOLE AND DERIVATIVES. Canadian Journal of Chemistry. (1965). Available from: [Link]

  • Matsumoto, K., et al. MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. Heterocycles, 36(10), p.2215. (1993). Available from: [Link]

  • Preparation and Properties of INDOLE. SlideShare. Available from: [Link]

  • Al-Araji, S. M., & Ali, R. A. Synthesis of New Mannich Bases from Indole Derivatives. ResearchGate. (2012). Available from: [Link]

  • Al-Araji, S. M., & Ali, R. A. Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(1). (2012). Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 5-Acetylgramine Extraction Processes

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered during the synthesis and extraction of 5-acetylgramine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered during the synthesis and extraction of 5-acetylgramine (1-[3-[(dimethylamino)methyl]-1H-indol-5-yl]ethanone).

The synthesis of gramine derivatives typically relies on the Mannich reaction of an indole precursor (e.g., 5-acetylindole) with formaldehyde and dimethylamine[1]. While highly efficient, the basic tertiary amine functionality and the electron-rich indole core make the extraction process prone to specific impurities. This guide will explore the mechanistic causality behind these impurities and provide self-validating protocols to ensure high-purity isolation.

Mechanistic Origins of Common Impurities

Before troubleshooting, it is critical to understand why specific impurities form during the reaction and extraction phases:

  • Unreacted 5-Acetylindole: Often results from incomplete conversion due to formaldehyde volatility or stoichiometric imbalances during the Mannich reaction.

  • Bis-gramine / Dialkylated Dimers: The C2 position of the indole ring can undergo subsequent electrophilic attack if excess Mannich reagent (iminium ion) is present, leading to over-alkylation.

  • Gramine N-Oxide: The tertiary dimethylamino group is highly susceptible to oxidation. Exposure to air, or extraction using peroxide-containing solvents (such as aged diethyl ether), readily converts the product into its highly polar N-oxide degradant[2].

  • Indolo-polymers (Red Discoloration): Indole derivatives are notoriously sensitive to strong acids. Prolonged exposure to acidic aqueous conditions can trigger acid-catalyzed dimerization or oxidation, forming highly conjugated, red-colored polymeric species[3].

Quantitative Data & Impurity Profiling

Use the following diagnostic table to identify and strategize the removal of specific impurities based on their physicochemical properties.

ImpurityOrigin / MechanismPhysicochemical PropertyDiagnostic IndicatorPrimary Removal Strategy
Unreacted 5-Acetylindole Incomplete Mannich reactionNeutral, lipophilicHigh Rf on TLC (Hexane/EtOAc)Acid-base back-extraction
Gramine N-oxide Oxidation of tertiary amineHighly polar, water-solubleLow Rf, tailing on TLCEthanol recrystallization[2]
Bis-gramine Dimers Over-alkylation at indole C2High molecular weightLate eluting on RP-HPLCStrict stoichiometry control
Paraformaldehyde Polymerization of excess CH₂OInsoluble solidInterfacial white precipitateFiltration through Celite
Red Indolo-polymers Acid-catalyzed degradationHighly conjugatedRed/pink discoloration[3]Minimize acid exposure time
Self-Validating Experimental Protocol: Acid-Base Extraction

Objective: Isolate 5-acetylgramine from the crude Mannich reaction mixture while quantitatively removing unreacted 5-acetylindole and polymeric formaldehyde.

Causality & Validation: This protocol leverages the basicity of the dimethylamino group (pKa ~9.5). By swinging the pH, we selectively partition the target alkaloid[4]. The validation occurs visually and volumetrically: the target compound must fully dissolve in the aqueous acidic phase, leaving neutral impurities behind in the organic phase.

Step 1: Reaction Quenching & Initial Precipitation

  • Cool the acetic acid reaction mixture to 0–5 °C.

  • Slowly add 10% aqueous NaOH until the pH reaches 10–11[5]. Causality: This neutralizes the acetic acid solvent and deprotonates the tertiary amine, forcing the free base 5-acetylgramine to precipitate out of the aqueous solution.

Step 2: Primary Organic Extraction

  • Extract the basic aqueous mixture with Ethyl Acetate (3 x 50 mL). Troubleshooting Check: If a white, insoluble emulsion forms at the interface, it is likely polymerized formaldehyde. Filter the entire biphasic mixture through a pad of Celite before separating the layers.

Step 3: Acid-Base Back-Extraction (The Purification Core)

  • Extract the combined Ethyl Acetate layers with cold 1M HCl (3 x 30 mL). Causality: The HCl protonates 5-acetylgramine, rendering it highly water-soluble[4]. Unreacted 5-acetylindole remains neutral and stays in the Ethyl Acetate layer (discard or recycle this organic layer).

Step 4: Re-alkalinization and Final Recovery

  • Cool the combined aqueous HCl extracts to 0 °C.

  • Basify dropwise with 10% NaOH to pH 11. The aqueous layer will turn cloudy as the free base reforms.

  • Extract with Dichloromethane (CH₂Cl₂) (3 x 30 mL). Validation: The aqueous layer should now be perfectly clear, indicating complete phase transfer of the alkaloid into the organic layer.

Step 5: Drying and Crystallization

  • Dry the CH₂Cl₂ layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Recrystallize the crude residue from hot ethanol to remove trace N-oxides and dimers.

Extraction & Purification Workflow Visualization

ExtractionWorkflow Reaction Mannich Reaction (5-Acetylindole + CH₂O + HNMe₂) Quench Alkalinization (pH 10-11) NaOH addition Reaction->Quench LLE1 Primary Extraction (EtOAc) Quench->LLE1 Polymer Polymeric Formaldehyde (Filtered out) Quench->Polymer AcidWash Acid-Base Back Extraction (1M HCl) LLE1->AcidWash LLE2 Secondary Extraction (CH₂Cl₂ at pH 11) AcidWash->LLE2 Aqueous Layer (Re-basified) Indole Unreacted 5-Acetylindole (Discarded in Organic Phase) AcidWash->Indole Organic Layer Cryst Recrystallization (Ethanol) LLE2->Cryst Pure Pure 5-Acetylgramine Cryst->Pure NOxide Gramine N-Oxide (Mother Liquor) Cryst->NOxide

Figure 1: Self-validating extraction and purification workflow for 5-acetylgramine.

Troubleshooting FAQs

Q1: My final product has a yellowish tint and shows a secondary spot on TLC with a lower Rf than 5-acetylgramine. What is it, and how do I remove it? A1: This is likely 5-acetylgramine N-oxide. Tertiary amines in the gramine skeleton readily oxidize when exposed to air or when extracted with peroxide-containing solvents[2]. Solution: Because the N-oxide is significantly more polar, it often remains in the mother liquor during ethanol recrystallization. For severe contamination, wash your organic extract with a mild aqueous reducing agent, such as sodium dithionite (Na₂S₂O₄), prior to the final drying step.

Q2: During the acid-base back-extraction, my target compound turned deep red. Is the product destroyed? A2: Indole derivatives are highly sensitive to strong acids and can rapidly undergo acid-catalyzed dimerization or oxidation, forming highly conjugated, red-colored species[3]. Solution: Avoid using concentrated or oxidizing acids. Stick to cold 1M HCl or 1M Acetic Acid for the back-extraction, and minimize the time the compound spends in the acidic aqueous phase. Process the acidic extraction step rapidly and keep the solutions chilled.

Q3: I am seeing significant contamination with unreacted 5-acetylindole. How can I separate them efficiently without column chromatography? A3: Exploit the pKa difference. 5-acetylindole lacks the basic dimethylamino group. Solution: Perform the self-validating acid-base back-extraction detailed in Section 3. The 5-acetylindole will remain in the primary organic phase during the acidic wash, allowing for complete separation[4].

Q4: The Mannich reaction yield is low, and I observe a lot of bis-gramine (dialkylated) impurities. How do I prevent this? A4: Bis-alkylation occurs when the C2 position of the indole ring undergoes a secondary electrophilic attack by the iminium ion intermediate. Solution: This is an artifact of poor stoichiometry or excessive reaction temperatures. Ensure the formaldehyde and dimethylamine are added in strict equimolar ratios relative to the 5-acetylindole, and maintain the reaction temperature strictly at or below 50 °C[5].

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Indole, 5-acetyl-3-((dimethylamino)methyl)- Salt Formation

Welcome to the Technical Support Center. Indole, 5-acetyl-3-((dimethylamino)methyl)- (commonly referred to as 5-acetylgramine) is a critical tertiary amine intermediate in the synthesis of complex tryptamine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Indole, 5-acetyl-3-((dimethylamino)methyl)- (commonly referred to as 5-acetylgramine) is a critical tertiary amine intermediate in the synthesis of complex tryptamine derivatives. Because the freebase exhibits poor aqueous solubility and suboptimal solid-state handling properties, converting it into a pharmaceutically acceptable salt is a critical optimization step.

As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, self-validating protocols, and targeted troubleshooting steps to ensure your salt screening and scale-up processes are thermodynamically sound and reproducible.

Process Visualization: Salt Screening Workflow

G N1 Freebase Preparation N2 Acid Selection N1->N2 pKa analysis N3 Solvent Screening N2->N3 Counterion match N4 Reactive Crystallization N3->N4 Supersaturation N5 Solid-State Analysis N4->N5 Isolation

Figure 1: Workflow for 5-acetylgramine salt screening and optimization.

Quantitative Data: Salt Candidate Profiling

Selecting the right counterion requires balancing solubility against hygroscopicity and chemical stability. The table below summarizes the physicochemical properties of typical 5-acetylgramine salt candidates evaluated during a standard screening phase.

Table 1: Physicochemical Profiling of 5-Acetylgramine Salt Candidates

Salt FormAcid pKaAqueous Solubility (mg/mL)Melting Point (°C)Hygroscopicity (Δwt% at 80% RH)Solid-State Stability (40°C/75% RH, 4 weeks)
Freebase N/A< 0.184 - 850.5%Stable
Hydrochloride -6.1> 50.0256 - 2684.2% (Deliquescent)Discoloration observed
Fumarate 3.0315.4198 - 2021.1%Highly Stable
Maleate 1.9228.7175 - 1782.3%Moderate degradation

Self-Validating Experimental Protocol: Fumarate Salt Scale-Up

Principle of Self-Validation: This protocol incorporates an extended isothermal "slurry maturation" step. If the initial precipitate forms as a metastable polymorph or a kinetic solvate, the 12-hour slurry in the mother liquor will thermodynamically drive the phase transition to the most stable anhydrous polymorph. Subsequent Differential Scanning Calorimetry (DSC) of the isolated powder will show a single, sharp endotherm, entirely validating the phase purity of your system without requiring immediate X-Ray Powder Diffraction (XRPD).

Step-by-Step Methodology:

  • Freebase Dissolution: Suspend 10.0 g of 5-acetyl-3-((dimethylamino)methyl)indole freebase in 100 mL of absolute ethanol (EtOH) in a jacketed reactor. Heat to 55°C under nitrogen until complete dissolution is achieved.

  • Acid Preparation: In a separate flask, dissolve 1.05 molar equivalents of fumaric acid in 50 mL of EtOH at 55°C.

  • Reactive Addition: Add the fumaric acid solution dropwise to the freebase solution over 45 minutes. Causality: Slow addition prevents localized high supersaturation, which is the primary cause of the tertiary amine salt "oiling out" (liquid-liquid phase separation) instead of nucleating.

  • Seeding & Annealing: Once 10% of the acid is added, introduce 0.1 g of pure fumarate seed crystals. Hold the mixture at 55°C for 30 minutes to allow the crystal lattice to organize around the seeds.

  • Controlled Cooling: Ramp the reactor temperature down to 5°C at a strict rate of 0.2°C/min. Causality: A slow cooling profile favors crystal growth over secondary nucleation, yielding larger, highly filterable crystals.

  • Slurry Maturation (Validation Step): Hold the suspension at 5°C with moderate agitation (200 rpm) for 12 hours to ensure complete thermodynamic conversion to the stable polymorph.

  • Isolation & Drying: Filter the suspension under vacuum, wash the filter cake with 20 mL of cold (0°C) heptane (anti-solvent), and dry in a vacuum oven at 45°C to a constant weight.

Frequently Asked Questions (FAQs)

Q: Why do we use the "Rule of 3" for ΔpKa in salt selection? A: The pKa of the tertiary dimethylamino group in 5-acetylgramine is approximately 9.5. To ensure stable proton transfer rather than mere co-crystal formation, the acid's pKa must be at least 3 units lower than the base's pKa ( ΔpKa≥3 ). This guarantees >99.9% ionization in the solid state, which is critical for modifying aqueous solubility and ensuring a stable crystalline lattice 1.

Q: Why is the fumarate salt often preferred over the maleate salt for this specific indole derivative? A: While both are dicarboxylic acids, maleic acid is a significantly stronger acid (pKa1 = 1.92) compared to fumaric acid (pKa1 = 3.03). Stronger acids can induce degradation of the sensitive indole ring under high temperature and humidity stress (e.g., 40°C/75% RH). Fumarate typically yields an anhydrous, non-hygroscopic crystal lattice with superior chemical stability, whereas maleate salts of sensitive amines often show measurable degradation during stability studies 2.

Troubleshooting Guide

Issue: The reaction yields a biphasic liquid ("oiling out") instead of crystals.

  • Root Cause: The supersaturation level is too high, and the crystallization temperature is currently above the melting point of the solute-solvent rich phase.

  • Solution: Lower the initial concentration of the freebase. Change the solvent system to one with a flatter solubility curve (e.g., swapping pure ethanol for an ethanol/ethyl acetate mix). Introduce seed crystals at the metastable zone limit before adding the remaining acid.

Issue: The isolated hydrochloride salt is highly hygroscopic and deliquesces on the benchtop.

  • Root Cause: Chloride ions have a high charge density and readily form hydrates. In the case of many tertiary amines, the HCl salt forms a highly hygroscopic lattice that absorbs moisture until it dissolves in its own water of hydration.

  • Solution: Switch to larger, more diffuse counterions (e.g., fumarate or tosylate) which disrupt water bridging in the crystal lattice. It is well documented that while salt formation improves solubility, it can negatively impact hygroscopicity if the wrong counterion is chosen 3.

Issue: Poor yield or unexplained decomposition during the reaction.

  • Root Cause: The tertiary amine of the gramine derivative can act as a base to generate reactive intermediates (like indolenine) if the conditions are too harsh or if the counterion is incompatible 4.

  • Solution: Ensure strict stoichiometric control (maximum 1.05 equivalents of acid) and avoid excessive heating (>60°C) during the dissolution and reactive addition phases.

References

  • Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: ResearchGate / Organic Process Research & Development URL
  • Title: Salt formation improved the properties of a candidate drug during early formulation development Source: PubMed / European Journal of Pharmaceutical Sciences URL
  • Title: Compound selection for development - is salt formation the ultimate answer?
  • Title: A Concise Total Synthesis of Tryprostatins A and B and Epimers Source: ACS Omega URL

Sources

Optimization

Technical Support Center: Optimizing 5-Acetylgramine Synthesis

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, scientists, and drug development professionals scaling the synthesis of 5-acetylgramine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers, scientists, and drug development professionals scaling the synthesis of 5-acetylgramine. The standard route utilizes a Mannich reaction involving 5-acetylindole, formaldehyde, and dimethylamine. While robust, deviations in temperature, pH, or stoichiometry frequently lead to yield-killing byproducts. This document provides mechanistic troubleshooting, quantitative data, and a validated protocol to ensure >95% purity.

Part 1: Troubleshooting FAQs

Q1: My LC-MS shows a significant mass corresponding to a dimer. Why is this bis(indolyl)methane (DIM) byproduct forming, and how do I stop it? Causality & Solution: The dimer is a bis(indolyl)methane (DIM) derivative. In the Mannich reaction, 5-acetylgramine is the target product. However, under strongly acidic conditions (e.g., using HCl instead of acetic acid) or excessive heating, the dimethylamino group of the newly formed 5-acetylgramine becomes protonated. It is then eliminated as dimethylamine, generating a highly electrophilic alkylideneindolenine intermediate. A second molecule of 5-acetylindole nucleophilically attacks this intermediate, forming the DIM byproduct [1, 4]. Actionable Fix: Switch your catalyst to a weaker acid like glacial acetic acid. Maintain the reaction temperature strictly between 40°C and 50°C. Ensure you are not using an excess of formaldehyde, which can also bridge two indole molecules [4].

Q2: NMR analysis indicates the dimethylaminomethyl group is attached to the indole nitrogen (N1) rather than the C3 position. What went wrong? Causality & Solution: You have trapped the reaction in its kinetic state. At low temperatures (e.g., 0°C) and strictly neutral conditions, the indole nitrogen attacks the iminium ion faster than the C3 carbon, yielding the N-alkylated kinetic byproduct [2]. The C3-substituted 5-acetylgramine is the thermodynamically stable product. Actionable Fix: To drive the N-to-C rearrangement, you must introduce a thermodynamic driving force. Add 1.0 to 1.2 equivalents of glacial acetic acid and heat the reaction mixture to 50°C. The acid catalyzes the dissociation of the N-Mannich base back to the iminium ion, allowing the more stable C3-carbon bond to form [2].

Q3: Can I use aqueous formaldehyde (formalin) instead of paraformaldehyde? Causality & Solution: Yes, 37% aqueous formaldehyde is standard and highly effective for this reaction [3]. However, formalin contains water and often methanol as a stabilizer. If your downstream isolation relies on precipitation, excess water can complicate crystallization. If you experience poor precipitation, consider using paraformaldehyde in an anhydrous solvent (like dry ethanol or THF) with dimethylamine hydrochloride, though this requires an external base or careful stoichiometric balancing.

Part 2: Quantitative Data & Reaction Optimization

To illustrate the causality of reaction conditions on byproduct distribution, the following table summarizes the expected product profiles based on mechanistic principles and literature optimization.

Temperature (°C)Catalyst / pH EnvironmentTime (h)5-Acetylgramine Yield (%)N-Alkylated Byproduct (%)DIM Byproduct (%)
0°CNeutral (No Acid)2.0< 15%> 75% (Kinetic trap)< 1%
25°CNeutral (No Acid)4.0~ 45%~ 40%~ 5%
50°C Acetic Acid (1.2 eq) 2.0 > 95% (Optimal)< 1% < 2%
80°CStrong Acid (HCl)4.0< 30%0%> 65% (Over-reaction)

Table 1: Impact of temperature and pH on the Mannich reaction of indoles. Data synthesized from established optimization studies [1, 2, 4].

Part 3: Mechanistic Diagrams

G A 5-Acetylindole + CH₂O + HNMe₂ B Iminium Ion Intermediate [CH₂=NMe₂]⁺ A->B Condensation C N-Aminomethyl Indole (Kinetic Byproduct) B->C 0°C, Neutral D 5-Acetylgramine (Thermodynamic Target) B->D 50°C, AcOH C->D Heat, AcOH (Rearrangement) E Bis(indolyl)methane (DIM) (Over-reaction Byproduct) D->E Excess Acid/Heat (-HNMe₂)

Mechanistic divergence in the Mannich synthesis of 5-acetylgramine.

Workflow Start Analyze Reaction Mixture (LC-MS / NMR) Cond1 High DIM Byproduct? Start->Cond1 Cond2 High N-Alkylation? Start->Cond2 Fix1 Reduce Temp to 40-50°C Check Stoichiometry Dilute Reaction Cond1->Fix1 Yes Target Optimal 5-Acetylgramine Yield Cond1->Target No Fix2 Add AcOH Catalyst Increase Temp to 50°C Cond2->Fix2 Yes Cond2->Target No Fix1->Target Fix2->Target

Troubleshooting workflow for resolving common byproduct formations.

Part 4: Validated Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual and thermal cues are embedded to ensure the iminium intermediate is properly formed before the indole is introduced, thereby preventing unreacted starting materials and minimizing dimer formation [3].

Reagents:

  • 5-Acetylindole: 15.0 g (1.0 eq)

  • Dimethylamine (25% aqueous solution): 17.0 g (1.2 eq)

  • Formaldehyde (37% aqueous solution): 7.55 g (1.1 eq)

  • Glacial Acetic Acid: 25.0 mL (Catalyst/Solvent)

Procedure:

  • Iminium Ion Pre-formation (Crucial Step):

    • Action: In a round-bottom flask equipped with a magnetic stirrer, combine the 25% aqueous dimethylamine and glacial acetic acid. Cool the mixture to 0–5°C using an ice bath.

    • Action: Dropwise, add the 37% aqueous formaldehyde over 15 minutes.

    • Validation: You should observe a mild exotherm. The pre-mixing ensures the complete formation of the electrophilic iminium ion ( CH2​=NMe2+​ ) without exposing the indole to unreacted formaldehyde, which is the primary cause of DIM byproduct formation [4].

  • Indole Addition:

    • Action: Add the 15.0 g of 5-acetylindole to the iminium solution in steady portions.

    • Validation: The solution may briefly change color (often yellow/orange) as the nucleophilic attack begins.

  • Thermodynamic Maturation:

    • Action: Remove the ice bath, attach a reflux condenser, and gently heat the reaction mixture to 50°C for 2 hours.

    • Validation: Heating in the presence of acetic acid drives any kinetically formed N-alkylated intermediates to rearrange to the thermodynamically stable C3 position [2].

  • Quenching and Isolation:

    • Action: Cool the reaction mixture to room temperature, then pour it over 250 mL of crushed ice.

    • Action: Basify the mixture to pH 9–10 using a 10% NaOH solution.

    • Validation: The 5-acetylgramine will precipitate as a solid because its amine group becomes deprotonated and insoluble in water. If it oils out, seed crystals or gentle scratching of the flask may be required.

  • Purification:

    • Action: Filter the precipitate, wash with cold distilled water to remove residual dimethylamine and acetate salts, and dry under a vacuum.

References

  • Source: mocedes.
  • Source: bhu.ac.
  • Source: scribd.
  • Source: arkat-usa.

Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy of Substituted Gramines: A Comprehensive Guide

Gramine (N,N-dimethyl-1H-indole-3-methanamine) is a naturally occurring indole alkaloid that has long served as a versatile pharmacophore in drug discovery. While native gramine exhibits moderate biological activity, tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Gramine (N,N-dimethyl-1H-indole-3-methanamine) is a naturally occurring indole alkaloid that has long served as a versatile pharmacophore in drug discovery. While native gramine exhibits moderate biological activity, targeted structural substitutions—particularly at the C-2 and C-5 positions, or via modification of the dimethylamino group—yield derivatives with vastly superior efficacy, selectivity, and pharmacokinetic profiles.

As drug development pivots toward highly specific and multitargeting agents, understanding the comparative in vitro performance of these derivatives is critical. This guide objectively evaluates the efficacy of substituted gramines across three primary therapeutic domains: antiviral activity, neuroprotection, and cytoprotective antioxidant efficacy, providing actionable experimental frameworks for researchers.

Comparative Efficacy Domains & Mechanistic Rationale

Domain A: Antiviral Efficacy (EV71 Inhibition)

Enterovirus 71 (EV71) is a primary causative agent of hand, foot, and mouth disease, often leading to severe neurological complications. Native gramine shows negligible anti-EV71 activity. However, substituting the dimethylamino group with bulky, heteroaromatic moieties profoundly alters the molecule's antiviral landscape. For instance, derivatives containing pyridine and benzothiazole units (e.g., Compound 4s) act on the early stages of viral replication1[1]. Mechanistically, the heteroaromatic rings enhance binding affinity to viral replication complexes, successfully inhibiting viral RNA synthesis, protein translation, and virus-induced cytopathic effects (CPE) with a Selectivity Index (SI) that outperforms the clinical standard, ribavirin[1].

Domain B: Neuroprotective Multitargeting (Alzheimer's Models)

Modern neurodegenerative therapeutics increasingly rely on multitarget approaches. Substituted gramines have been engineered to simultaneously block Voltage-Gated Calcium Channels (VGCC) and maintain Ser/Thr phosphatase activity2[2]. By reducing intracellular Ca2+ overload and preventing tau hyperphosphorylation, these derivatives offer a dual-protective shield against glutamate-induced neurotoxicity[2]. The indole core provides the lipophilicity required for membrane penetration, while specific N-substitutions dictate the precise ion channel blockade efficacy.

Domain C: Antioxidant & Cytoprotective Hybrids

Oxidative stress is a primary driver of cellular membrane degradation. Hybridizing gramine with uracil or triazole rings yields potent cytoprotective agents. The free electron pair located on the heterocyclic nitrogen of the indole ring acts as an active redox center, scavenging reactive oxygen species (ROS) before they trigger lipid peroxidation3[3]. In AAPH-induced oxidative hemolysis models, specific gramine-triazole derivatives demonstrated up to 92% cytoprotection of human red blood cells, statistically outperforming standard antioxidants like Trolox and BHT[3].

Quantitative Data Comparison

To objectively evaluate these alternatives, the following table summarizes the key in vitro performance metrics of substituted gramines against their respective clinical or experimental standards.

Derivative ClassPrimary Target / AssayKey Efficacy MetricComparison vs. Standard
Pyridine-Benzothiazole (e.g., 4s) EV71 ReplicationSI = 15.0 - 20.5Superior to Ribavirin (SI = 13.6)[1]
Multitarget Indoles VGCC & Ser/Thr PhosphatasesReduced Ca2+ InfluxVastly exceeds native gramine neuroprotection[2]
Gramine-Triazole Hybrids AAPH-induced RBC Hemolysis92% CytoprotectionSuperior to Trolox (86%) & BHT (29%)[3]
C-3 Substituted Agonists MT1 / 5-HT1A ReceptorsEC50 = 0.23 - 0.51 mM1.6–3.5-fold agonistic increase vs native gramine[4]

Mechanistic Pathways & Experimental Workflows

G Gramine Substituted Gramine Derivatives EV71 Antiviral Pathway (e.g., Derivative 4s) Gramine->EV71 High Affinity Neuro Neuroprotective Pathway (Alzheimer's Models) Gramine->Neuro Multitargeting RNA Inhibits Viral RNA Synthesis EV71->RNA CPE Reduces Cytopathic Effect (CPE) EV71->CPE VGCC Blocks VGCC (Reduces Ca2+ Influx) Neuro->VGCC Phos Maintains Ser/Thr Phosphatase Activity Neuro->Phos

Mechanistic divergence of substituted gramines in antiviral and neuroprotective pathways.

Workflow Step1 1. Isolate Human RBCs & Wash in PBS Step2 2. Pre-incubate with Gramine Derivatives Step1->Step2 Step3 3. Induce Oxidative Stress (AAPH Addition) Step2->Step3 Step4 4. Spectrophotometric Analysis (Hemolysis %) Step3->Step4

Step-by-step workflow for evaluating cytoprotective efficacy via AAPH-induced hemolysis.

Standardized In Vitro Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies represent self-validating systems designed to isolate the specific variables influenced by gramine derivatives.

Protocol A: Viral RNA Synthesis Inhibition Assay (RT-PCR)

This protocol is designed to pinpoint the exact stage of the viral replication cycle disrupted by the derivative[1].

  • Cell Seeding & Infection: Seed RD (Rhabdomyosarcoma) cells in 6-well plates. Infect with EV71 at a Multiplicity of Infection (MOI) of 0.1.

  • Compound Administration: Treat the infected cells with the substituted gramine derivative (e.g., 40 µg/mL of compound 4s) alongside a virus-only control and a ribavirin positive control.

  • Kinetic Harvesting: Harvest cells at precisely 4, 8, 24, and 36 hours post-infection (h.p.i).

    • Causality of Choice: By sampling at these specific intervals, researchers kinetically map the viral life cycle. A drop in viral RNA at 4–8 hours strictly indicates inhibition of early-stage RNA polymerase activity. If drops only occurred at 24+ hours, it would suggest interference with late-stage viral assembly. This temporal validation ensures the mechanism of action is accurately pinpointed.

  • RNA Extraction & RT-PCR: Extract total RNA and perform quantitative RT-PCR. Calculate the fold difference of RNA relative to the 4-hour virus control.

Protocol B: Oxidative Hemolysis Inhibition Assay

This assay evaluates the capacity of gramine hybrids to protect cellular membranes from reactive oxygen species[3].

  • Erythrocyte Isolation: Isolate human red blood cells (RBCs) from healthy donors, washing three times with phosphate-buffered saline (PBS) to remove plasma antioxidants that could confound results.

  • Pre-incubation Phase: Suspend RBCs (5% hematocrit) and pre-incubate with varying concentrations of the gramine derivative at 37°C for 30 minutes.

    • Causality of Choice: Pre-incubation is critical. It allows the lipophilic indole scaffold to intercalate into the RBC lipid bilayer, establishing a protective steric and electronic shield before the introduction of oxidative stress.

  • Stress Induction: Add AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride) to the suspension.

    • Causality of Choice: AAPH is a water-soluble azo compound that thermally decomposes to produce peroxyl radicals at a constant, predictable rate. This creates a highly controlled, self-validating system, ensuring that any reduction in hemolysis is directly proportional to the antioxidant capacity of the derivative rather than experimental artifacts.

  • Spectrophotometric Quantification: Centrifuge the samples after 3 hours and measure the absorbance of the supernatant at 540 nm to quantify free hemoglobin release (hemolysis percentage).

References

  • Discovery of Gramine Derivatives That Inhibit the Early Stage of EV71 Replication in Vitro. Molecules / NIH. URL:[Link]

  • Bioactivity-guided synthesis of gramine derivatives as new MT1 and 5-HT1A receptors agonists. Taylor & Francis. URL:[Link]

  • Gramine Derivatives Targeting Ca2+ Channels and Ser/Thr Phosphatases: A New Dual Strategy for the Treatment of Neurodegenerative Diseases. Journal of Medicinal Chemistry / ACS Publications. URL:[Link]

  • Hybrid Uracil Derivatives with Caffeine and Gramine Obtained via Click Chemistry as Potential Antioxidants. Semantic Scholar. URL:[Link]

  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports / PMC. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Structural Analysis of Acetylated Indole Derivatives

Introduction: The Enduring Significance of the Acetylated Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged structural motif" due to its presence in a vast array of na...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of the Acetylated Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged structural motif" due to its presence in a vast array of natural products, essential biomolecules, and synthetic drugs.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective properties.[3][4][5][6] Acetylation of the indole ring, a common synthetic modification, can profoundly influence the molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This modification typically occurs at the N-1 or C-3 position, leading to distinct isomers such as 1-acetylindole (N-acetylindole), 3-acetylindole, or 1,3-diacetylindole.[7][8]

For researchers in drug development, a precise and comprehensive structural analysis of these acetylated derivatives is not merely a characterization step; it is fundamental to understanding structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards.[9] This guide provides an in-depth comparative analysis of the primary analytical techniques used to elucidate the structures of acetylated indole derivatives, grounded in experimental data and field-proven insights. We will explore the causality behind methodological choices and present self-validating workflows to ensure trustworthy and reproducible results.

The Analytical Triad: A Multi-Technique Approach to Structural Elucidation

No single technique can provide a complete structural picture. A robust analysis relies on the synergistic use of several methods, primarily Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For definitive three-dimensional structure, X-ray Crystallography is the gold standard, though it is not always feasible.

cluster_synthesis Synthesis & Isolation cluster_analysis Structural Analysis Workflow cluster_result Final Elucidation Synthesis Acetylated Indole Derivative (Unknown Isomer) MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Synthesis->MS Provides MWt IR Infrared (IR) Spectroscopy - Functional Groups (C=O) Synthesis->IR Identifies C=O NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Isomer Identification Synthesis->NMR Determines Connectivity Structure Confirmed Chemical Structure - Isomer Identity - Purity Assessment MS->Structure Corroborative Data IR->Structure Corroborative Data XRAY X-ray Crystallography - 3D Structure - Absolute Confirmation NMR->XRAY Requires pure sample for crystallization NMR->Structure Corroborative Data XRAY->Structure Definitive 3D Structure

Caption: A typical experimental workflow for the structural elucidation of an acetylated indole derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful technique for unambiguously determining which isomer of an acetylated indole has been synthesized.[10] It provides detailed information about the carbon-hydrogen framework of the molecule. For this class of compounds, conducting experiments in an aprotic solvent like DMSO-d₆ is often advantageous, as it helps in resolving the NH proton signals which are crucial for identifying N-substituted vs. C-substituted isomers.[11]

¹H NMR Analysis: Differentiating Isomers by Chemical Shift

The position of the acetyl group creates a distinct fingerprint in the ¹H NMR spectrum.

  • N-Acetylindole (1-Acetylindole): The absence of the characteristic broad N-H signal (typically >10 ppm in DMSO-d₆) is the most telling feature. The protons on the indole ring, particularly H2 and H7, are significantly deshielded (shifted downfield) due to the electron-withdrawing effect of the N-acetyl group.

  • 3-Acetylindole: This isomer retains the N-H proton signal. The most downfield aromatic proton is typically H2, appearing as a singlet or a narrow multiplet. The acetyl methyl group protons appear as a sharp singlet.

  • 1,3-Diacetylindole: Like N-acetylindole, this derivative lacks the N-H proton signal. The presence of two distinct methyl singlets corresponding to the two acetyl groups is a key identifier.

Table 1: Comparative ¹H NMR Chemical Shifts (δ ppm) for Acetylated Indole Derivatives Predicted values based on foundational principles and data from similar structures.[10]

ProtonN-Acetylindole (in CDCl₃)3-Acetylindole (in DMSO-d₆)
N-H Absent~11.7 (broad s)
C2-H ~7.2-7.4 (d)~8.2 (s)
C3-H ~6.6-6.8 (d)Absent
Aromatic-H ~7.2-7.7 (m), ~8.4 (d)~7.1-8.1 (m)
-COCH₃ ~2.6 (s)~2.4 (s)
¹³C NMR Analysis: Probing the Electronic Environment

¹³C NMR complements the proton data. The chemical shift of the carbonyl carbon is particularly informative. In N-acetylindoles, the carbonyl carbon is typically found around 168-170 ppm. In 3-acetylindoles, the conjugation with the indole ring system shifts the carbonyl carbon further downfield, often to >190 ppm.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, offers corroborating evidence for the isomer's identity. Electrospray ionization (ESI) is a common and effective method for these types of molecules.[10]

While N-acetylindole and 3-acetylindole are isomers and thus have the same molecular weight (159.18 g/mol ), their fragmentation patterns under electron ionization (EI) can differ.[12][13][14]

  • N-Acetylindole: A prominent fragmentation pathway involves the loss of ketene (CH₂=C=O, 42 Da) from the molecular ion to give a fragment at m/z 117.

  • 3-Acetylindole: The primary fragmentation involves the loss of the methyl group (CH₃, 15 Da) to yield a stable acylium ion at m/z 144.[8]

cluster_N_acetyl N-Acetylindole Fragmentation cluster_3_acetyl 3-Acetylindole Fragmentation N_mol [C₁₀H₉NO]⁺˙ m/z = 159 N_frag [C₈H₇N]⁺˙ m/z = 117 N_mol->N_frag - CH₂CO C3_mol [C₁₀H₉NO]⁺˙ m/z = 159 C3_frag [C₉H₆NO]⁺ m/z = 144 C3_mol->C3_frag - CH₃

Caption: Dominant EI-MS fragmentation pathways for N-acetyl and 3-acetyl indole.

Table 2: Key Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragment Ion (m/z)
N-Acetylindole C₁₀H₉NO159.07117[14]
3-Acetylindole C₁₀H₉NO159.07144[8]

Infrared (IR) Spectroscopy: A Focus on Functionality

IR spectroscopy is excellent for confirming the presence of the acetyl group via the strong carbonyl (C=O) stretching absorption. The precise frequency of this absorption can also provide clues to the acetylation site.

  • N-Acetylindole: The carbonyl group is an amide. Its stretching frequency typically appears in the range of 1700-1715 cm⁻¹.

  • 3-Acetylindole: The carbonyl group is an aryl ketone. Conjugation with the indole ring lowers the bond order of the C=O group, shifting its absorption to a lower frequency, typically between 1620-1640 cm⁻¹.

Table 3: Characteristic IR Carbonyl (C=O) Frequencies

CompoundFunctional GroupTypical C=O Stretch (cm⁻¹)
N-Acetylindole Amide~1705
3-Acetylindole Aryl Ketone~1630
N-Acetylindole-3-carboxaldehyde Amide & Aldehyde~1700 & ~1660[15]

X-ray Crystallography: The Definitive Answer

When a single crystal of sufficient quality can be grown, single-crystal X-ray diffraction provides an unambiguous, three-dimensional structure of the molecule in the solid state.[16] This technique confirms connectivity, stereochemistry, and provides valuable data on bond lengths, bond angles, and intermolecular interactions in the crystal lattice.[9][17] It is the ultimate arbiter in any case of structural ambiguity. However, the primary challenge is the experimental difficulty and uncertainty of growing suitable crystals.

Experimental Protocols

Trustworthy data begins with a robust and well-documented protocol. The following is a generalized, self-validating workflow for the NMR analysis of a newly synthesized acetylated indole derivative.

Protocol: Quantitative ¹H NMR (qNMR) for Isomer Purity and Identification

This protocol is designed to not only identify the isomer but also to assess its purity against a certified internal standard.

  • Sample Preparation (The Causality of Choice):

    • Accurately weigh approximately 5-10 mg of the acetylated indole sample into a clean vial.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene). The standard must have sharp proton signals in a region of the spectrum that does not overlap with the analyte signals.

    • Dissolve both the sample and the standard in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The use of a Class A volumetric flask is critical for ensuring concentration accuracy.

    • Vortex the sample for 30 seconds to ensure complete dissolution and homogeneity. Transfer the solution to a high-quality NMR tube.

  • Instrument Parameters (Ensuring Quantitative Accuracy):

    • Spectrometer: Use a high-field spectrometer (≥400 MHz) for optimal signal resolution.[10]

    • Pulse Program: Employ a standard single-pulse experiment.

    • Relaxation Delay (d1): This is the most critical parameter for quantification. Set d1 to at least 5 times the longest T₁ relaxation time of the protons of interest (both analyte and standard). A value of 10-20 seconds is often a safe starting point to ensure full magnetization recovery.

    • Number of Scans (ns): Use a sufficient number of scans (e.g., 64 or 128) to achieve a high signal-to-noise ratio (S/N > 150) for the signals being integrated.[11]

    • Data Processing: Apply an exponential multiplication with a line broadening of 0.3 Hz. Carefully phase and baseline correct the spectrum across its entire width.

  • Data Analysis (Self-Validation):

    • Isomer Identification: Identify the isomer based on the presence/absence of the N-H signal and the chemical shift patterns as described in Table 1.

    • Purity Calculation: Integrate the area of a well-resolved signal from the analyte (A_analyte) and a signal from the internal standard (A_std). Calculate the purity using the following formula:

    Purity (%) = (A_analyte / N_analyte) * (N_std / A_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std

    Where: N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std is the certified purity of the standard.

Conclusion

References

  • ResearchGate. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). N-Acetylindole. NIST Chemistry WebBook. Available at: [Link]

  • National Institute ofStandards and Technology. (n.d.). N-Acetylindole. NIST Chemistry WebBook. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. PubMed. Available at: [Link]

  • International Journal of Current Science. (2022). Indole: A Promising Scaffold For Biological Activity. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. PubMed. Available at: [Link]

  • MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Available at: [Link]

  • ACS Publications. (2001). Acylation of Indole under Friedel−Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). N-Acetylindole. NIST Chemistry WebBook. Available at: [Link]

  • Hindawi. (2007). Studies on Acetylation of Indoles. Journal of Chemistry. Available at: [Link]

  • Impact Factor. (2022). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Available at: [Link]

  • MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available at: [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Available at: [Link]

  • ResearchGate. (2026). (PDF) Studies on Acetylation of Indoles. Available at: [Link]

  • MDPI. (2025). Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family. Available at: [Link]

  • ANU Open Research. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. PubMed. Available at: [Link]

  • Wiley Online Library. (n.d.). X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. Available at: [Link]

  • MDPI. (n.d.). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. Available at: [Link]

  • MDPI. (n.d.). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. Available at: [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of 4 a. Available at: [Link]

  • MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Indole, 5-acetyl-3-((dimethylamino)methyl)-

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of Indole, 5-acetyl-3-((dimethylamino)methyl)-. In the absence...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Indole, 5-acetyl-3-((dimethylamino)methyl)-. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling structurally related indole derivatives. A conservative approach is crucial, assuming the compound may possess hazards associated with the indole nucleus and its functional groups.

Hazard Assessment and Toxidological Profile

Assumed Potential Hazards:

  • Skin Irritation and Damage: May cause skin irritation or more severe damage upon contact.[2][3]

  • Serious Eye Damage: Can cause serious eye irritation or damage.[2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[2][3]

  • Harmful if Swallowed: Ingestion could be harmful.[2]

  • Allergic Skin Reaction: Some indole derivatives may cause an allergic skin reaction.[3][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is fundamental to minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling Indole, 5-acetyl-3-((dimethylamino)methyl)-.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye damage.[2][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, which may be toxic or cause severe irritation.[2][6]
Body Protection A protective lab coat or chemical-resistant suit.To shield the body and personal clothing from accidental spills and splashes.[6][7]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.To avoid the inhalation of dust or vapors that may cause respiratory irritation.[1][2][6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational plan is critical for minimizing risks during the handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible and in good working order.[6]

  • All work with Indole, 5-acetyl-3-((dimethylamino)methyl)- should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][8]

  • Clear the workspace of any unnecessary items to prevent contamination and accidents.

2. Donning Personal Protective Equipment (PPE):

  • Follow a systematic sequence for donning PPE to ensure complete protection. A recommended sequence is: lab coat, gloves, and finally, eye/face protection.

3. Handling the Compound:

  • Avoid the formation of dust and aerosols.[2]

  • Use appropriate tools for weighing and transferring the solid material to prevent spills.

  • Keep containers tightly closed when not in use.[2][9]

4. In Case of a Spill:

  • Evacuate the immediate area.

  • For solid spills, carefully sweep the material into a designated waste container, avoiding dust generation.[2][8]

  • For liquid spills, use an inert absorbent material to contain the spill before collection into a suitable waste container.[10]

  • Notify your institution's Environmental Health and Safety (EHS) department.[8]

The following diagram illustrates the standard workflow for safely handling chemical compounds in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh_transfer 3. Weigh and Transfer Compound don_ppe->weigh_transfer run_experiment 4. Perform Experiment weigh_transfer->run_experiment decontaminate 5. Decontaminate Work Area run_experiment->decontaminate dispose_waste 6. Dispose of Waste Properly decontaminate->dispose_waste doff_ppe 7. Doff PPE Correctly dispose_waste->doff_ppe

Sources

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